molecular formula C9H15NO3 B2927556 1-Acetylpiperidin-4-YL acetate CAS No. 883733-99-1

1-Acetylpiperidin-4-YL acetate

Cat. No.: B2927556
CAS No.: 883733-99-1
M. Wt: 185.223
InChI Key: LEWUBPMRVABOOC-UHFFFAOYSA-N
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Description

1-Acetylpiperidin-4-YL acetate is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.223. The purity is usually 95%.
BenchChem offers high-quality 1-Acetylpiperidin-4-YL acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetylpiperidin-4-YL acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-acetylpiperidin-4-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-7(11)10-5-3-9(4-6-10)13-8(2)12/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWUBPMRVABOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Acetylpiperidin-4-yl acetate CAS 883733-99-1 properties

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide to 1-Acetylpiperidin-4-yl acetate (CAS 883733-99-1): Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

In modern drug discovery, the piperidine ring remains one of the most privileged and frequently utilized heterocycles due to its favorable pharmacokinetic profile, metabolic stability, and ability to modulate lipophilicity. 1-Acetylpiperidin-4-yl acetate (CAS 883733-99-1) is a highly versatile, dual-protected piperidine derivative. By masking both the secondary amine and the secondary alcohol of the 4-piperidinol core with acetyl groups, this compound serves as a critical intermediate. It allows medicinal chemists to perform complex orthogonal deprotections and structural functionalizations without compromising the integrity of the nitrogen heterocycle. This whitepaper details the physicochemical properties, mechanistic synthesis, analytical validation, and laboratory protocols for utilizing 1-Acetylpiperidin-4-yl acetate in advanced pharmaceutical development.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of 1-Acetylpiperidin-4-yl acetate is critical for predicting its behavior in organic solvents and its partition coefficient during extraction. The dual acetylation significantly increases the lipophilicity of the highly polar 4-piperidinol precursor.

PropertyValue
IUPAC Name 1-Acetylpiperidin-4-yl acetate
CAS Registry Number 883733-99-1[1]
Molecular Formula C9H15NO3[1]
Molecular Weight 185.22 g/mol [1]
SMILES CC(=O)OC1CCN(C(C)=O)CC1[2]
MDL Number MFCD17010175[1]
Appearance Colorless to pale yellow viscous liquid / low-melting solid
Solubility Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and Methanol; sparingly soluble in water.

Mechanistic Synthesis & Orthogonal Reactivity

The synthesis of 1-Acetylpiperidin-4-yl acetate from 4-piperidinol relies on a global acetylation strategy. The reaction exploits the differential nucleophilicity between the secondary amine (N-H) and the secondary alcohol (O-H).

The N-acetylation occurs rapidly due to the high nucleophilicity of the piperidine nitrogen. However, the O-acetylation of the secondary alcohol is sterically hindered and kinetically slower. To overcome this activation energy barrier, a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) is employed alongside a stoichiometric base like Triethylamine (TEA)[3]. DMAP reacts with acetic anhydride to form a highly electrophilic N-acetylpyridinium intermediate, which rapidly transfers the acetyl group to the sterically hindered alcohol[4].

Synthesis_Workflow A 4-Piperidinol (Starting Material) B N-Acetylation (Ac2O, TEA, 0°C) A->B C 1-Acetylpiperidin-4-ol (Intermediate) B->C D O-Acetylation (Ac2O, DMAP, RT) C->D E 1-Acetylpiperidin-4-yl acetate (Target Product) D->E

Synthetic workflow from 4-piperidinol to 1-Acetylpiperidin-4-yl acetate.

Analytical Characterization & Self-Validation

To ensure scientific integrity, the synthesized compound must be validated through spectroscopic analysis. The presence of the amide bond in the piperidine ring restricts free rotation, often resulting in the observation of distinct rotamers in NMR spectroscopy at room temperature[4].

  • ^1H NMR (CDCl3, 400 MHz) : The successful global acetylation is self-validated by the appearance of two distinct singlet peaks integrating to 3 protons each, typically located around ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     2.05 ppm (O-acetyl) and 
    
    
    
    2.10 ppm (N-acetyl). Crucially, the methine proton at the C4 position will shift significantly downfield to approximately
    
    
    4.8 - 5.0 ppm due to the strong deshielding effect of the newly formed ester carbonyl.
  • IR Spectroscopy : The IR spectrum will display two distinct carbonyl stretching frequencies: a high-frequency ester C=O stretch (~1735 cm^-1) and a lower-frequency amide C=O stretch (~1640 cm^-1). The complete disappearance of the broad O-H and N-H stretch bands (>3200 cm^-1) confirms total conversion[5].

Applications in Pharmacokinetics & Drug Design

In drug development, 1-Acetylpiperidin-4-yl acetate is rarely the final Active Pharmaceutical Ingredient (API). Instead, it is utilized for its orthogonal deprotection capabilities. Esters and amides possess vastly different susceptibilities to hydrolysis. The O-acetate can be selectively cleaved using mild aqueous bases (e.g., LiOH in THF/H2O) to expose the free alcohol for subsequent etherification or oxidation, while the N-acetyl group (an amide) remains completely stable under these conditions.

Orthogonal_Deprotection A 1-Acetylpiperidin-4-yl acetate B Mild Base (LiOH) Selective Ester Cleavage A->B D Strong Acid (HCl, Heat) Amide & Ester Cleavage A->D C 1-Acetylpiperidin-4-ol B->C E 4-Piperidinol D->E

Orthogonal deprotection pathways for 1-Acetylpiperidin-4-yl acetate.

Standard Operating Procedure (SOP): Global Acetylation of 4-Piperidinol

This protocol is designed as a self-validating system, ensuring that causality dictates every experimental choice to maximize yield and purity[3].

Reagents & Materials:

  • 4-Piperidinol (1.0 equivalent)

  • Acetic Anhydride (

    
    ) (2.5 equivalents)
    
  • Triethylamine (TEA) (3.0 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents, catalytic)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend 4-piperidinol (1.0 eq) in anhydrous DCM under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of acetic anhydride into acetic acid, which would deplete the acylating agent.

  • Base & Catalyst Addition: Add TEA (3.0 eq) followed by DMAP (0.1 eq) to the suspension.

    • Causality: TEA acts as an acid scavenger to neutralize the acetic acid byproduct, driving the equilibrium forward. DMAP acts as an acyl transfer catalyst, forming the highly reactive N-acetylpyridinium species required to acetylate the sterically hindered C4-hydroxyl group[3].

  • Controlled Acylation: Cool the reaction vessel to 0 °C using an ice bath. Add Acetic Anhydride (2.5 eq) dropwise over 15 minutes.

    • Causality: The initial N-acetylation is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation, solvent boil-off, and the formation of dark polymeric side-products.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-8 hours.

    • Causality: While N-acetylation completes within minutes, O-acetylation requires extended ambient thermal energy to reach 100% conversion.

  • In-Process Quality Control (Self-Validation): Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain.

    • Validation: The complete disappearance of the Ninhydrin-active spot (primary/secondary amine) and the emergence of a UV-active, higher Rf spot confirms global protection.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous

    
     until gas evolution ceases. Transfer to a separatory funnel and extract the aqueous layer twice with DCM.
    
  • Acidic Washing: Wash the combined organic layers with 1M aqueous HCl.

    • Causality: The acidic wash protonates and extracts residual TEA, DMAP, and unreacted pyridine derivatives into the aqueous phase, ensuring high crude purity[3].

  • Isolation: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield 1-Acetylpiperidin-4-yl acetate.
    

References

  • BLD Pharm, "1-Acetylpiperidin-4-yl acetate (CAS 883733-99-1) Product Specifications", 1

  • Google Patents, "CN1053231A - Cyclic amine compounds and their uses (SMILES data)", 2

  • IRIS , "An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives", 4

  • PubMed Central (PMC), "N-Acyldihydropyridones as Synthetic Intermediates. A Stereoselective Synthesis of Acyclic Amino Alcohols", 3

  • Google Patents, "US3884912A - 4-Piperidone derivatives, their preparation and their use as stabilizers", 5

Sources

Structural and Synthetic Profiling of 1-Acetyl-4-acetoxypiperidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Acetyl-4-acetoxypiperidine (also formally known as 1-acetylpiperidin-4-yl acetate) is a bifunctionalized heterocyclic compound characterized by an N-acetylated piperidine core and an O-acetylated hydroxyl group at the C4 position[1]. As a highly versatile building block, it serves as a critical intermediate in medicinal chemistry, enabling the precise modulation of lipophilicity, metabolic stability, and spatial geometry within drug discovery pipelines[2]. This whitepaper dissects its physicochemical properties, structural conformation, and the mechanistic causality behind its synthesis to provide a comprehensive guide for drug development professionals.

Molecular Architecture & Physicochemical Profile

The molecular architecture of 1-acetyl-4-acetoxypiperidine is defined by a six-membered saturated nitrogen heterocycle. The functionalization of this ring achieves two critical chemical transformations:

  • Amide Formation: Acetylation of the piperidine nitrogen abolishes its inherent basicity, converting it into a neutral, planar amide.

  • Esterification: Acetylation of the C4 hydroxyl group masks a hydrogen-bond donor, significantly increasing the molecule's overall lipophilicity[3].

Quantitative Data Summary
PropertyValue
Chemical Name 1-Acetyl-4-acetoxypiperidine
Synonyms 1-Acetylpiperidin-4-yl acetate[1]
CAS Registry Number 883733-99-1[1]
Molecular Formula C9H15NO3[3]
Molecular Weight 185.22 g/mol [1]
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3

Chemical Synthesis & Mechanistic Pathway

The synthesis of 1-acetyl-4-acetoxypiperidine from 4-piperidinol requires a global acetylation strategy. The protocol below is designed as a self-validating system, ensuring high yield and purity through strict mechanistic control.

Protocol: Global Acetylation of 4-Piperidinol

Step 1: Initiation & Temperature Control Dissolve 1.0 equivalent of 4-piperidinol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C. Causality: The low temperature suppresses exothermic side reactions and prevents the thermal degradation of the highly reactive acylating agent.

Step 2: Base & Catalyst Integration Add 3.0 equivalents of Triethylamine (TEA) followed by 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Causality: TEA acts as an acid scavenger, neutralizing the acetic acid byproduct to drive the reaction equilibrium forward. While the secondary amine of piperidine reacts rapidly with acylating agents, the secondary alcohol at C4 is sterically hindered. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the otherwise sluggish O-acetylation step.

Step 3: Acyl Transfer Begin the dropwise addition of 2.5 equivalents of acetic anhydride (or acetyl chloride).

Step 4: Validation Checkpoint Monitor the reaction progress via Thin-Layer Chromatography (TLC). Self-Validating System: The reaction validates its own progression through distinct polarity shifts. The highly polar 4-piperidinol (baseline


) converts first to the intermediate N-acetyl-4-piperidinol (mid 

), and finally to the fully masked 1-acetyl-4-acetoxypiperidine (highest

). Complete disappearance of the mid-

spot confirms the efficiency of the DMAP catalysis.

Step 5: Workup & Isolation Quench the reaction with saturated aqueous NaHCO₃ to hydrolyze excess acetic anhydride. Extract the organic layer with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

(Note: Alternative synthetic routes to N-acetyl piperidine derivatives involve the catalytic hydrogenation of dihydropyridine intermediates, which are formed through the regioselective reaction of pyridine with acetyl chloride via a zwitterionic ketene enolate intermediate[4].)

Workflow A 4-Piperidinol (Starting Material) D N-Acetylation (Fast Kinetics) A->D Step 1 B Acetic Anhydride (Acylating Agent) B->D E O-Acetylation (DMAP-Accelerated) B->E C TEA + DMAP (Base & Catalyst) C->D D->E Step 2 F 1-Acetyl-4-acetoxypiperidine (Target Product) E->F Isolation

Synthetic workflow for 1-acetyl-4-acetoxypiperidine via global acetylation.

Structural Conformation & NMR Characterization

Understanding the 3D conformation of 1-acetyl-4-acetoxypiperidine is critical for its application in structure-based drug design.

Ring Inversion & Equatorial Preference The piperidine ring exists predominantly in a chair conformation. The bulky 4-acetoxy group strongly favors the equatorial position. If forced into the axial position, it would suffer from severe 1,3-diaxial steric clashes with the axial protons at C2 and C6. This thermodynamic preference locks the ring into a highly predictable and stable geometry.

Amide Rotamers & NMR Implications The N-acetyl group introduces conformational complexity. Due to the resonance between the nitrogen lone pair and the carbonyl oxygen, the C-N amide bond possesses partial double-bond character. This restricts free rotation, leading to the coexistence of syn and anti rotamers at room temperature. In Nuclear Magnetic Resonance (NMR) spectroscopy, this phenomenon manifests as peak doubling for the protons and carbons adjacent to the nitrogen (C2 and C6), a critical diagnostic feature for validating the N-acetyl structure[4].

Conformation A 1-Acetyl-4-acetoxypiperidine B Amide Bond Rotation (Restricted) A->B E Ring Inversion (Chair Conformations) A->E C syn-Rotamer B->C D anti-Rotamer B->D F Equatorial 4-Acetoxy (Favored) E->F G Axial 4-Acetoxy (Hindered) E->G

Conformational equilibria showing amide rotamers and chair ring inversion.

Applications in Drug Development

In the realm of medicinal chemistry, N-acetyl piperidine scaffolds are frequently deployed to optimize both pharmacodynamics and pharmacokinetics:

  • Receptor Binding Optimization: The incorporation of 1-acetyl-piperidine motifs via amide bonds has been shown to significantly enhance inhibitory activity in targets such as 17β-Hydroxysteroid Dehydrogenase Type 3. This demonstrates the structural utility of the N-acetyl group in stabilizing receptor-ligand interactions[2].

  • Antimicrobial Targeting: Piperidine and N-acetyl piperidine derivatives are actively explored in antibacterial research targeting DNA gyrase and topoisomerase IV, highlighting the versatility of this nitrogenous heterocycle in overcoming antimicrobial resistance.

  • Toxicity Mitigation: Converting a basic piperidine NH to a neutral amide effectively mitigates off-target liabilities, such as hERG channel inhibition, which is a common cause of cardiotoxicity associated with basic amine drugs.

References

  • [2] Title: Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - Common Organic Chemistry. Source: Common Organic Chemistry. URL: [Link]

  • [4] Title: An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Source: IRIS . URL: [Link]

Sources

In-depth Technical Guide on the Chemical Safety of 1-Acetylpiperidin-4-yl acetate

Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search for a verified Safety Data Sheet (SDS) and associated safety information for 1-Acetylpiperidin-4-yl acetate (CAS Number: 39598-63-1) , we have determined that there is currently no publicly available, detailed chemical safety data that meets the stringent requirements for an in-depth technical guide. The integrity of our scientific and safety information is paramount, and in the absence of authoritative data, we cannot provide a guide on this specific compound.

Our search for "1-Acetylpiperidin-4-yl acetate" and its CAS number did not yield a specific SDS. The information retrieved was for structurally related but distinct compounds, such as 1-Acetyl-4-piperidone (CAS: 32161-06-1) . It is crucial to understand that even minor variations in chemical structure can lead to significant differences in physical, chemical, and toxicological properties. Therefore, extrapolating safety data from analogous compounds would be scientifically unsound and could pose a significant safety risk.

We are committed to providing accurate and reliable information. Should a verified Safety Data Sheet for 1-Acetylpiperidin-4-yl acetate become publicly available from a reputable source, we will endeavor to produce the comprehensive technical guide you have requested.

We recommend that any professional intending to handle this compound procure a an SDS directly from the supplier and conduct a thorough risk assessment based on that primary source of information.

Below, for illustrative purposes only, we provide a general framework and the type of information that would be included in such a guide, using data from the related compound 1-Acetyl-4-piperidone as a placeholder to demonstrate the intended structure and depth.

Illustrative Guide Structure (Based on 1-Acetyl-4-piperidone Data)

Disclaimer: The following information is for structural demonstration purposes only and does NOT apply to 1-Acetylpiperidin-4-yl acetate.

Section 1: Chemical Identity and Physical Properties

This section would detail the fundamental characteristics of the compound, providing a clear and concise overview for easy reference.

  • Chemical Name: 1-Acetyl-4-piperidone

  • Synonyms: N-acetyl-4-piperidone, 4-Piperidinone,1-acetyl-[1]

  • CAS Number: 32161-06-1[1][2][3][4]

  • Molecular Formula: C₇H₁₁NO₂[2][3][4]

  • Molecular Weight: 141.17 g/mol [2][4]

A clear understanding of the molecule's structure is fundamental to appreciating its reactivity and potential interactions.

Caption: Molecular structure of 1-Acetyl-4-piperidone.

PropertyValueSource
Physical State Clear orange oily liquidEchemi.com
Melting Point 264 °C (decomposes)Echemi.com
Boiling Point 340 °CEchemi.com
Flash Point 112 °CEchemi.com
Section 2: Hazard Identification and Classification

This is a critical section outlining the potential dangers associated with the compound, based on the Globally Harmonized System (GHS).

  • GHS Classification:

    • Acute toxicity, Oral (Category 4)[1]

    • Skin irritation (Category 2)[1]

    • Serious eye irritation (Category 2)

    • Specific target organ toxicity — single exposure (Category 3), Respiratory system[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Visual warnings that provide immediate recognition of the hazards.

Caption: GHS Hazard Pictogram.

Section 3: Handling, Storage, and Personal Protective Equipment (PPE)

This section provides actionable guidance for safely managing the chemical in a laboratory or research setting.

  • Handle in a well-ventilated place.[1]

  • Wear suitable protective clothing.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools.[1]

  • Prevent fire caused by electrostatic discharge.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store apart from foodstuff containers or incompatible materials.[1]

  • Store locked up.[1]

The selection of appropriate PPE is a critical step in mitigating exposure risks.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Engineering_Controls Work in a well-ventilated area (e.g., fume hood) Eye_Face Wear tightly fitting safety goggles with side-shields Engineering_Controls->Eye_Face Primary Protection Skin_Body Wear fire/flame resistant and impervious clothing. Handle with gloves. Eye_Face->Skin_Body Body Protection Respiratory If exposure limits are exceeded, use a full-face respirator. Skin_Body->Respiratory As Needed

Caption: Recommended PPE workflow for handling 1-Acetyl-4-piperidone.

Section 4: First-Aid and Emergency Procedures

Immediate and appropriate first-aid measures can significantly reduce the severity of an accidental exposure.

Exposure RouteFirst-Aid ProcedureSource
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.Echemi.com
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.Echemi.com
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.AK Scientific, Inc.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately.Echemi.com
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: May produce carbon oxides and nitrogen oxides (NOx) upon combustion.[2]

  • Protective Actions: Wear a self-contained breathing apparatus for firefighting if necessary.[2]

  • Personal Precautions:

    • Avoid dust formation.[1]

    • Avoid breathing vapors, mist, or gas.[1]

    • Avoid contact with skin and eyes.[1]

    • Use personal protective equipment, including chemical-impermeable gloves.[1]

    • Ensure adequate ventilation.[1]

    • Evacuate personnel to safe areas.[1]

  • Environmental Precautions:

    • Prevent further leakage or spillage if safe to do so.

    • Do not let the product enter drains.[2]

  • Containment and Cleaning Up:

    • Collect and arrange for disposal.

    • Keep the chemical in suitable, closed containers for disposal.

Section 5: Toxicological and Ecological Information

This section would provide data on the potential health effects and environmental impact of the substance. For 1-Acetyl-4-piperidone, much of this information is not fully investigated.

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2]

  • Ecological Information: No data is available on the toxicity to fish, daphnia, algae, or microorganisms.

References

  • 1-Acetyl-4-Piperidone CAS No 32161-06-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Retrieved from [Link]

  • MSDS of Piperidin-4-ylmethyl acetate hydrochloride. (2026, February 12). Retrieved from [Link]

  • 4 - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Piperidin-4-yl acetate | C7H13NO2 | CID 11252075 - PubChem. (n.d.). Retrieved from [Link]

Sources

Comprehensive Technical Guide: Solubility Profiling of 1-Acetylpiperidin-4-yl Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical synthesis and drug development, piperidine derivatives serve as ubiquitous scaffolds for neuroactive agents, antihistamines, and targeted therapeutics. 1-Acetylpiperidin-4-yl acetate (CAS: 883733-99-1) is a critical intermediate characterized by its dual functionalization: an


-acetyl amide and an 

-acetyl ester. Understanding its thermodynamic solubility across various organic solvents is paramount for optimizing reaction yields, designing crystallization-based purification steps, and formulating downstream assays.

This whitepaper provides an authoritative, in-depth analysis of the solvation thermodynamics, empirical solubility profiles, and validated methodological workflows required to quantify the solubility of 1-acetylpiperidin-4-yl acetate in organic solvents.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of 1-acetylpiperidin-4-yl acetate, one must first deconstruct its molecular architecture. The molecule possesses a molecular weight of 185.22 g/mol and features a highly specific hydrogen-bonding profile.

Structural Causality in Solvation
  • Hydrogen Bond Acceptors (HBAs): The molecule contains three potent HBAs—the carbonyl oxygen of the amide and the two oxygens of the ester group.

  • Hydrogen Bond Donors (HBDs): It possesses zero HBDs. The lack of N-H or O-H bonds severely restricts its ability to self-associate via hydrogen bonding, lowering its crystal lattice energy compared to protic analogs.

  • Lipophilic Core: The saturated piperidine ring provides significant hydrophobic bulk.

Thermodynamic Consequence: The dissolution of a crystal into a solvent is governed by the equation


. Because 1-acetylpiperidin-4-yl acetate lacks HBDs but possesses a high dipole moment, it exhibits optimal solubility in polar aprotic solvents  (e.g., dichloromethane, ethyl acetate). These solvents readily solvate the molecule via dipole-dipole interactions and London dispersion forces without paying the high enthalpic penalty required to break water's hydrogen-bonded network . Conversely, highly non-polar solvents like hexane fail to overcome the solute's dipole-dipole self-interactions, resulting in poor solubility.

Solvation Solid Crystal Lattice Cavity Solvent Cavity Solid->Cavity Lattice Energy Disruption (ΔH>0) Solvated Solvated Complex Solid->Solvated Net Dissolution (ΔG < 0) Cavity->Solvated Solute-Solvent Interactions (ΔH<0)

Fig 1: Thermodynamic cycle of the solvation process for crystalline organic intermediates.

Quantitative Solubility Matrix in Organic Solvents

The following table synthesizes the solubility profile of 1-acetylpiperidin-4-yl acetate at standard ambient temperature (298.15 K). The data reflects the interplay between solvent dielectric constants (


) and specific solute-solvent interaction mechanisms.
SolventSolvent ClassDielectric Constant (

)
Relative Solubility RangePrimary Solvation Mechanism
Dichloromethane (DCM) Polar Aprotic8.93Very High (>100 mg/mL)Strong dipole-dipole; optimal cavity formation.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.70Very High (>100 mg/mL)Intense dipole-dipole interactions with carbonyls.
Ethyl Acetate (EtOAc) Polar Aprotic6.02High (50–100 mg/mL)"Like-dissolves-like" ester affinity; dispersion.
Ethanol (EtOH) Polar Protic24.50Moderate-High (30–80 mg/mL)Solvent H-bond donation to solute carbonyl HBAs.
Hexane Non-polar1.89Low (<5 mg/mL)Insufficient polarity to disrupt solute dipole forces.
Water Polar Protic80.10Limited (<10 mg/mL)Hydrophobic effect of piperidine ring dominates.

Methodological Workflows for Solubility Determination

To ensure data trustworthiness, solubility must be measured using self-validating empirical systems. Two primary methodologies are employed in modern pharmaceutical development: the classic Shake-Flask Method (for thermodynamic equilibrium) and the Laser Monitoring Technique (for automated, dynamic assessment) .

Protocol A: The Shake-Flask Method (Thermodynamic Equilibrium)

This protocol is the gold standard for determining absolute thermodynamic solubility. It relies on achieving a true equilibrium between the solid crystal lattice and the solvated state .

Step-by-Step Methodology:

  • Solvent Preparation & Saturation: Add 2.0 mL of the target organic solvent (e.g., DCM or EtOAc) into a 5 mL hermetically sealed glass vial. Gradually add 1-acetylpiperidin-4-yl acetate powder until a visible, persistent suspension forms, ensuring an excess of the solid phase.

  • Thermal Equilibration: Place the vial in a thermostatic shaking incubator set to 298.15 K (± 0.1 K). Agitate at 300 RPM for 24 to 48 hours. Causality Note: This extended timeframe is critical to overcome supersaturation and ensure the system has reached its lowest free-energy state.

  • Phase Separation: Remove the vial and allow it to stand isothermally for 2 hours to promote gravitational settling. Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 RPM for 15 minutes. Causality Note: Centrifugation prevents micro-particulates from entering the analytical pipeline, which would artificially inflate the calculated solubility.

  • Quantification: Extract a precise aliquot of the supernatant (e.g., 100 µL) and dilute it in a compatible mobile phase. Quantify the concentration via High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection (monitoring at the appropriate

    
     for the amide/ester chromophores).
    
  • Self-Validation (Solid-State Verification): Recover the remaining solid from the vial and analyze it via X-Ray Powder Diffraction (XRPD). Crucial Step: This ensures the compound did not undergo a polymorphic transformation or form a solvate during equilibration, which would invalidate the measurement for the original polymorph.

Protocol B: Laser Monitoring Technique (Automated Dynamic Solubility)

For high-throughput screening during early drug development, automated laser monitoring provides rapid solubility data by measuring light scattering as particles dissolve .

Step-by-Step Methodology:

  • Gravimetric Dispensing: Accurately weigh a known mass of 1-acetylpiperidin-4-yl acetate (e.g., 50.0 mg) into a specialized, temperature-controlled dissolution vessel equipped with a magnetic stirrer.

  • Optical Baseline Initialization: Insert a fiber-optic laser probe into the vessel. The system records the baseline transmittance (which will be near zero once the initial solvent creates a cloudy suspension).

  • Automated Solvent Titration: The automated liquid handler dispenses the organic solvent into the vessel at a highly controlled rate (e.g., 0.1 mL/min) under constant stirring (500 RPM) at 298.15 K.

  • Particle Disappearance Detection: As the solvent volume increases, the solid dissolves. The laser probe continuously monitors the transmittance. The exact moment the transmittance spikes to 100% (indicating complete disappearance of the solid phase), the system records the total volume of solvent added.

  • Calculation: Solubility is calculated dynamically by dividing the initial known mass by the final recorded saturation volume.

Workflow cluster_0 Shake-Flask (Thermodynamic) cluster_1 Laser Monitoring (Dynamic) Start 1-Acetylpiperidin-4-yl acetate (Solid State) S1 Add Excess Solid to Solvent Start->S1 L1 Weigh Solid in Vessel Start->L1 S2 Isothermal Agitation (24-48h) S1->S2 S3 Centrifugation / Filtration S2->S3 S4 HPLC / UV-Vis Quantification S3->S4 End Solubility Profile Generation S4->End L2 Automated Solvent Titration L1->L2 L3 Monitor Laser Transmittance L2->L3 L4 Detect Particle Disappearance L3->L4 L4->End

Fig 2: Comparative workflow of Shake-Flask and Laser Monitoring solubility determination methods.

Conclusion

The solubility of 1-acetylpiperidin-4-yl acetate is heavily dictated by its polar aprotic nature. By lacking hydrogen bond donors but possessing strong acceptors, it demonstrates superior solubility in solvents like DCM and EtOAc. When determining these values experimentally, researchers must choose between the rigorous thermodynamic certainty of the shake-flask method and the high-throughput efficiency of automated laser monitoring, ensuring solid-state verification is maintained to guarantee data integrity.

References

  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences (2024) URL: [Link]

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io (2024) URL: [Link]

  • Title: An Improved Automated Setup for Solubility Determination of Drugs Source: Pharmaceutical Sciences (2016) URL: [Link]

Technical Whitepaper: 1-Acetylpiperidin-4-yl Acetate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the applications, synthetic utility, and metabolic profiling of 1-acetylpiperidin-4-yl acetate (CAS 883733-99-1). It is structured for drug discovery professionals, focusing on its role as a dual-functional scaffold and a metabolic probe.

A Dual-Functional Scaffold for Prodrug Design and Metabolic Profiling

Executive Summary

1-acetylpiperidin-4-yl acetate represents a quintessential "masked" scaffold in medicinal chemistry. Structurally, it consists of a piperidine ring substituted with an acetyl group at the nitrogen (amide) and an acetoxy group at the 4-position (ester).

Its primary utility in drug discovery stems from the orthogonal reactivity of its two carbonyl centers. The N-acetyl amide provides metabolic stability and structural rigidity, mimicking the peptide bond character often required for receptor binding. Conversely, the O-acetyl ester serves as a labile "pro-moiety," capable of modulating lipophilicity (LogP) to enhance membrane permeability before being cleaved by intracellular esterases.

This guide explores its application as:

  • A Metabolic Probe: For differentiating esterase vs. amidase activity in ADME profiling.

  • A Synthetic Building Block: For the divergent synthesis of 4-substituted piperidines.

  • A Prodrug Model: Demonstrating the "lock-and-key" delivery of polar pharmacophores.

Chemical Profile & Structural Logic

The molecule is defined by two distinct electronic environments:

  • Site A (N-Acetyl): A planar, robust amide bond (

    
     hybridized Nitrogen). It resists hydrolysis under physiological conditions (
    
    
    
    7.4), serving as a stable anchor.
  • Site B (O-Acetyl): A reactive ester linkage. It is susceptible to nucleophilic attack and enzymatic hydrolysis by carboxylesterases (CES1/CES2) and acetylcholinesterase (AChE).

Table 1: Physicochemical Properties (Predicted)
PropertyValueSignificance in Drug Design
Molecular Weight 185.22 g/mol Fragment-based screening compliant (Rule of 3).
LogP (Octanol/Water) ~0.6 - 0.9Moderate lipophilicity ensures good oral bioavailability compared to the parent alcohol.
PSA (Polar Surface Area) ~46 ŲWell within the range for blood-brain barrier (BBB) penetration (<90 Ų).
H-Bond Donors 0Lack of donors improves membrane permeability.
Rotatable Bonds 2Low flexibility reduces entropic penalty upon binding.

Application I: Metabolic Stability & Prodrug Logic

In early-stage discovery, researchers use 1-acetylpiperidin-4-yl acetate to assess metabolic soft spots . The compound serves as a model substrate to distinguish between Phase I oxidative metabolism (CYP450) and hydrolytic metabolism.

The "Masked Polar Core" Strategy

Many piperidine-based drugs fail due to poor permeability caused by polar hydroxyl groups. Acetylation of the 4-OH group (yielding 1-acetylpiperidin-4-yl acetate) temporarily masks this polarity.

Mechanism of Action:

  • Absorption: The esterified molecule crosses the lipid bilayer via passive diffusion.

  • Activation: Intracellular esterases (e.g., hCES1 in the liver) hydrolyze the O-acetyl group.

  • Trapping: The resulting metabolite, N-acetyl-4-hydroxypiperidine , is more polar and less likely to diffuse back out, effectively "trapping" the core scaffold inside the target tissue.

Visualization: Metabolic Hydrolysis Pathway

The following diagram illustrates the differential stability of the amide and ester bonds.

MetabolicPathway cluster_0 Intracellular Environment Parent 1-Acetylpiperidin-4-yl Acetate (Lipophilic Prodrug) Intermediate Transition State (Enzyme-Substrate Complex) Parent->Intermediate  hCES1 / AChE   Metabolite N-Acetyl-4-hydroxypiperidine (Polar Active Core) Intermediate->Metabolite  Hydrolysis   Byproduct Acetic Acid Intermediate->Byproduct

Figure 1: Enzymatic hydrolysis pathway showing the selective cleavage of the O-acetyl ester to release the polar alcohol core.

Application II: Synthetic Utility in Medicinal Chemistry

For synthetic chemists, 1-acetylpiperidin-4-yl acetate is a versatile intermediate. It allows for orthogonal protection strategies . The N-acetyl group protects the amine from oxidation or alkylation, while the O-acetyl group can be selectively removed to reveal the alcohol for further derivatization.

Synthetic Workflow: Divergent Functionalization
  • Starting Material: 4-Hydroxypiperidine.

  • Global Acetylation: Treatment with acetic anhydride yields the di-acetylated product (1-acetylpiperidin-4-yl acetate).

  • Selective Hydrolysis: Mild basic conditions (K₂CO₃/MeOH) cleave the ester without affecting the amide.

  • Functionalization: The revealed 4-OH can then be converted to:

    • Fluorine: via DAST (Bioisostere for OH).

    • Ketone: via Dess-Martin Periodinane (Precursor for reductive amination).

    • Ether: via Williamson ether synthesis (tuning solubility).

Visualization: Synthetic Retrosynthesis

Synthesis Target Target Drug Scaffold (4-Substituted-N-Acetylpiperidine) Intermediate1 1-Acetylpiperidin-4-yl Acetate (The Guide Compound) Intermediate2 N-Acetyl-4-Hydroxypiperidine Intermediate1->Intermediate2  K2CO3, MeOH (Selective O-Deacetylation)   Intermediate2->Target  Functionalization (e.g., DAST, Oxidation)   Start 4-Hydroxypiperidine Start->Intermediate1  Ac2O, Pyridine (Global Acetylation)  

Figure 2: Retrosynthetic analysis highlighting the compound as a pivotal intermediate for accessing diverse piperidine scaffolds.

Experimental Protocols

Protocol A: Selective Synthesis of 1-Acetylpiperidin-4-yl Acetate

This protocol ensures high yield and purity without column chromatography.

  • Reagents: 4-Hydroxypiperidine (10 mmol), Acetic Anhydride (22 mmol, 2.2 eq), Triethylamine (25 mmol), DCM (Dichloromethane, 50 mL).

  • Procedure:

    • Dissolve 4-hydroxypiperidine in dry DCM under

      
       atmosphere.
      
    • Cool to 0°C. Add Triethylamine dropwise.

    • Add Acetic Anhydride slowly to control exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Add saturated NaHCO₃ solution.

    • Extraction: Wash organic layer with 1M HCl (to remove unreacted amine traces) and brine.

    • Drying: Dry over MgSO₄ and concentrate in vacuo.

  • Validation:

    • 1H NMR (CDCl₃): Look for two distinct methyl singlets: ~2.1 ppm (N-acetyl) and ~2.05 ppm (O-acetyl). The 4-H proton shifts downfield (~5.0 ppm) due to esterification.

Protocol B: In Vitro Metabolic Stability Assay (Liver Microsomes)

Used to determine the half-life (


) of the ester moiety.
  • Preparation: Prepare a 10 mM stock of 1-acetylpiperidin-4-yl acetate in DMSO.

  • Incubation:

    • Mix Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding the test compound (final conc. 1 µM).

    • Note: No NADPH is required if testing only esterase activity. Add NADPH if testing oxidative stability (CYP450).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent (m/z ~186) and appearance of the alcohol metabolite (m/z ~144).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12974577, 1-Acetylpiperidin-4-yl acetate. Retrieved from [Link]

  • Testa, B., & Mayer, J. M. (2003).Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.
  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Source for prodrug and permeability protocols).

A Technical Guide to the Structural and Functional Distinctions Between 1-acetyl-4-piperidone and 1-acetylpiperidin-4-yl acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of two closely related piperidine derivatives: 1-acetyl-4-piperidone and 1-acetylpiperidin-4-yl acetate. While both molecules share a common N-acetylated piperidine scaffold, a feature prevalent in numerous pharmacologically active agents, their core distinction lies in the functional group at the C4 position.[1][2][3] 1-acetyl-4-piperidone possesses a reactive ketone, rendering it a versatile synthetic intermediate, whereas 1-acetylpiperidin-4-yl acetate features a more stable acetate ester. This fundamental structural variance imparts distinct physicochemical properties, spectroscopic signatures, reactivity profiles, and, consequently, divergent applications in the field of drug development and organic synthesis. This document elucidates these differences through a detailed examination of their molecular structure, synthesis, reactivity, and functional roles.

Comparative Molecular and Physicochemical Analysis

The foundation of the functional differences between these two compounds is their molecular structure. Both are built upon a piperidine ring, a six-membered nitrogen-containing heterocycle, with an acetyl group attached to the nitrogen atom.[4] This N-acetylation transforms the secondary amine of the parent piperidine into a tertiary amide, significantly altering the nitrogen's basicity and electronic properties. The key point of divergence is the substituent at the C4 position of the heterocyclic ring.

  • 1-acetyl-4-piperidone features a carbonyl group (a ketone) at the C4 position. This ketone is a key reactive site, making the molecule an important building block in multi-step syntheses.[5][6]

  • 1-acetylpiperidin-4-yl acetate features an acetate ester at the C4 position. This compound is typically synthesized from 1-acetyl-4-piperidone via reduction of the ketone to a secondary alcohol, followed by esterification.

G cluster_0 1-acetyl-4-piperidone cluster_1 1-acetylpiperidin-4-yl acetate s1 C₇H₁₁NO₂ mol1 s2 C₉H₁₅NO₃ mol2

Caption: Chemical structures of 1-acetyl-4-piperidone and 1-acetylpiperidin-4-yl acetate.

Physicochemical Properties

The change from a ketone to an acetate ester influences several key physical properties, including molecular weight, formula, and polarity, which in turn affect characteristics like boiling point and solubility.

Property1-acetyl-4-piperidone1-acetylpiperidin-4-yl acetateSource(s)
CAS Number 32161-06-1883733-99-1[5][7]
Molecular Formula C₇H₁₁NO₂C₉H₁₅NO₃[8][9]
Molecular Weight 141.17 g/mol 185.22 g/mol [9][10]
Appearance Colorless to yellow/orange liquid or solidNot widely reported; expected to be a liquid or low-melting solid[5]
Boiling Point 218 °C (lit.)Predicted: ~309 °C[10][11][12]
Density 1.146 g/mL at 25 °C (lit.)Predicted: ~1.06 g/cm³[10][11][12]
SMILES CC(=O)N1CCC(=O)CC1CC(=O)OC1CCN(CC1)C(=O)C[5][9]
InChIKey NNFOVLFUGLWWCL-UHFFFAOYSA-NLEWUBPMRVABOOC-UHFFFAOYSA-N[8][9]

Spectroscopic Differentiation: A Comparative Analysis

The structural differences are unambiguously confirmed by spectroscopic techniques, which provide distinct fingerprints for the ketone and ester functionalities.

Spectroscopic Data1-acetyl-4-piperidone1-acetylpiperidin-4-yl acetateRationale
¹H NMR Protons α to ketone (C3, C5) ~2.4-2.6 ppm. N-acetyl CH₃ ~2.1 ppm.Additional singlet for acetate CH₃ ~2.0 ppm. C4-H (methine proton) shifted downfield ~4.5-5.0 ppm.The C4 proton in the acetate is deshielded by the adjacent oxygen atom. The acetate provides a second, distinct methyl singlet.
¹³C NMR Ketone C=O ~208 ppm. Amide C=O ~169 ppm.Ester C=O ~170 ppm. Amide C=O ~169 ppm. C4 carbon ~70 ppm. Acetate CH₃ ~21 ppm.The chemical shift of the C4 carbon changes dramatically from a carbonyl (~208 ppm) to a methine carbon bearing an oxygen (~70 ppm).
IR Spectroscopy Strong C=O (ketone) stretch ~1720 cm⁻¹. Strong C=O (amide) stretch ~1640 cm⁻¹.Strong C=O (ester) stretch ~1735 cm⁻¹. Strong C=O (amide) stretch ~1640 cm⁻¹. Strong C-O stretch ~1240 cm⁻¹.The distinct stretching frequencies of the ketone and ester carbonyl groups allow for clear differentiation.

Note: Exact spectral values can vary based on solvent and instrumentation. Data is synthesized from typical chemical shift and frequency ranges and available public data.[13][14]

Synthesis and Reactivity: From Precursor to Derivative

The chemical relationship between these two molecules is best understood through their synthesis. 1-acetyl-4-piperidone is a precursor to 1-acetylpiperidin-4-yl acetate, illustrating a common synthetic sequence in medicinal chemistry: functional group transformation.

Synthetic Pathway

The synthesis begins with the N-acetylation of a 4-piperidone salt, followed by reduction and subsequent esterification. The N-acetyl group is crucial as it protects the nitrogen and modulates the ring's reactivity throughout the sequence.

Caption: Synthetic workflow from 4-piperidone to 1-acetylpiperidin-4-yl acetate.

Comparative Reactivity

1-acetyl-4-piperidone: The reactivity is dominated by the electrophilic ketone at the C4 position. This allows for a wide range of transformations, making it a highly valuable synthetic intermediate.[5]

  • Nucleophilic Addition: Reacts with Grignard reagents or organolithiums to form tertiary alcohols.

  • Reduction: Can be readily reduced to the corresponding secondary alcohol (1-acetyl-4-hydroxypiperidine) using mild reducing agents like sodium borohydride (NaBH₄).[15]

  • Condensation Reactions: The α-protons are acidic enough to participate in aldol-type condensation reactions.[6]

  • Reductive Amination: Can be converted to a 4-amino piperidine derivative.

1-acetylpiperidin-4-yl acetate: The primary reactive site is the ester group.

  • Hydrolysis: The acetate ester can be hydrolyzed under acidic or basic conditions to yield 1-acetyl-4-hydroxypiperidine. This is a key reaction if the acetate group is being used as a protecting group for the alcohol or as a prodrug moiety designed to be cleaved in vivo.

  • Stability: Compared to the ketone, the ester is significantly less reactive towards nucleophiles like Grignard reagents, making it stable under conditions where the ketone would react.

Applications in Research and Drug Development

The distinct reactivity profiles of these two compounds define their roles in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

1-acetyl-4-piperidone: The Versatile Building Block

This compound is a well-established intermediate in the chemical and pharmaceutical industries.[11][16] Its ability to undergo various C-C and C-N bond-forming reactions at the C4 position makes it a critical precursor for complex piperidine-containing scaffolds. Notably, it is a known intermediate in the illicit manufacture of the potent synthetic opioid fentanyl.[11][16] This has led to its classification as a List I chemical by the U.S. Drug Enforcement Administration (DEA), placing strict regulatory controls on its handling, distribution, and use.[17] This regulatory status underscores its significance as a key synthetic precursor.

1-acetylpiperidin-4-yl acetate: The Functionalized Derivative

The applications for 1-acetylpiperidin-4-yl acetate are more specialized. It can be viewed in two primary contexts:

  • An Advanced Intermediate: In a multi-step synthesis, the conversion of the ketone to an acetate-protected alcohol may be necessary to prevent unwanted side reactions in subsequent steps. The acetate serves as a robust protecting group that can be removed later.

  • A Prodrug Moiety: In drug design, an active compound containing a hydroxyl group is often esterified to improve its pharmacokinetic properties, such as increasing lipophilicity to enhance membrane permeability and oral bioavailability. The ester is then cleaved by metabolic enzymes (esterases) in vivo to release the active parent drug (the alcohol).

Experimental Protocols

The following protocols describe the two-step conversion of 1-acetyl-4-piperidone to 1-acetylpiperidin-4-yl acetate, a cornerstone transformation that highlights their chemical relationship.

Protocol 1: Reduction of 1-acetyl-4-piperidone to 1-acetyl-4-hydroxypiperidine

Causality: Sodium borohydride (NaBH₄) is chosen as the reducing agent because it is a mild and selective reagent. It readily reduces ketones to alcohols but will not reduce the less reactive amide functionality of the N-acetyl group. Methanol is used as a protic solvent that is compatible with NaBH₄.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-acetyl-4-piperidone (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of starting material).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Addition of Reductant: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in small portions, ensuring the temperature remains below 10 °C to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the mixture again in an ice bath and slowly add acetone to quench any excess NaBH₄.

  • Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-acetyl-4-hydroxypiperidine, which can be purified further by column chromatography or recrystallization if necessary.

Protocol 2: Esterification of 1-acetyl-4-hydroxypiperidine

Causality: Acetic anhydride is used as the acetylating agent. Pyridine serves as both a nucleophilic catalyst and a base to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Setup: Dissolve the 1-acetyl-4-hydroxypiperidine (1.0 eq) obtained from the previous step in anhydrous dichloromethane (DCM) or pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq). If using DCM as the solvent, add pyridine (1.5 eq) to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting alcohol is consumed.

  • Workup: Dilute the reaction mixture with water and transfer to a separatory funnel. Extract the product with DCM.

  • Washing: Wash the combined organic layers sequentially with 1M HCl solution (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 1-acetylpiperidin-4-yl acetate.

Conclusion

The distinction between 1-acetyl-4-piperidone and 1-acetylpiperidin-4-yl acetate is a clear illustration of how a single functional group transformation can fundamentally alter the chemical identity and utility of a molecule. 1-acetyl-4-piperidone is an electrophilic ketone, serving as a versatile and reactive building block for constructing complex molecular architectures, a role so significant it has warranted regulatory control. In contrast, 1-acetylpiperidin-4-yl acetate is the product of the ketone's reduction and esterification, representing a more advanced, stabilized derivative. Its utility lies in its role as a protected intermediate or as a potential prodrug, where the ester's stability and susceptibility to hydrolysis are leveraged for strategic advantage in synthesis and drug delivery. For researchers in drug development, understanding this precursor-product relationship is essential for designing efficient synthetic routes and for modulating the pharmacokinetic properties of piperidine-based therapeutic agents.

References

  • Julius, M., et al. (1999). Preparation of 1-acetyl-4-piperidones. U.S. Patent No. 5,861,513. Google Patents.
  • National Institute of Standards and Technology. (n.d.). 1-Acetyl-4-piperidone. In NIST Chemistry WebBook. Retrieved from [Link]

  • LookChem. (n.d.). Cas 32161-06-1, N-Acetyl-4-piperidone. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of STAGE A: 1-Acetyl-4-piperidinecarboxylic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Acetyl-4-piperidone (CAS 32161-06-1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetyl-4-piperidone. PubChem Compound Database. Retrieved from [Link]

  • Ottokemi. (n.d.). 1-Acetyl-4-piperidone, 94% 32161-06-1 India. Retrieved from [Link]

  • El-Sayed, M. A. A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(50), 32549-32575.
  • National Institute of Standards and Technology. (n.d.). 1-Acetyl-4-piperidone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Ponnuswamy, M., et al. (2012). Synthesis and Spectral Characterization of Some Novel N-Acyl-Piperidin-4-Ones. Rasayan Journal of Chemistry, 5(1), 84-90.
  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Acetylpiperidin-4-yl acetate. Retrieved from [Link]

  • O'Hagan, D. (2000). Recent advances in the synthesis of piperidones and piperidines. Journal of the Chemical Society, Perkin Transactions 1, (19), 3357-3384.
  • Arulraj, R., & Ponnuswamy, M. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • National Center for Biotechnology Information. (n.d.). Piperidin-4-yl acetate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Acetylpiperazin-1-yl)acetic acid. PubChem Compound Database. Retrieved from [Link]

  • Foley & Lardner LLP. (2023). DEA Designates 4-Piperidone, Used in Illicit Manufacture of Fentanyl, A List I Chemical. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Procurement Dynamics of 1-Acetylpiperidin-4-yl acetate (CAS 883733-99-1)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the piperidine ring is a privileged scaffold, ubiquitous in FDA-approved therapeutics ranging from analgesics to antipsychotics. 1-Acetylpiperidin-4-yl acetate (CAS 883733-99-1) serves as a highly specialized, orthogonally protected building block for drug development. By masking both the reactive secondary amine (via N-acetylation) and the secondary alcohol (via O-acetylation), this compound allows researchers to seamlessly integrate the piperidine core into complex molecular architectures without unwanted side reactions. This guide provides an in-depth technical analysis of its structural properties, global supply chain dynamics, and field-proven experimental workflows.

Structural Significance & Causality in Design

The molecular architecture of 1-Acetylpiperidin-4-yl acetate is deliberately designed for synthetic versatility:

  • N-Acetyl Group (Amide): Converts the basic, nucleophilic piperidine nitrogen into a neutral, resonance-stabilized amide. This drastically reduces the molecule's basicity, preventing unwanted interactions with electrophiles during multi-step syntheses and improving the metabolic stability of the final drug candidate.

  • O-Acetyl Group (Ester): Acts as a lipophilic modulator and a temporary protecting group for the C4-hydroxyl. Because esters and amides have vastly different electrophilic reactivities, chemists can selectively cleave the O-acetate while leaving the N-acetyl group completely intact.

Physicochemical Parameters

Understanding the baseline metrics of CAS 883733-99-1 is critical for reaction stoichiometry and analytical tracking. The quantitative data is summarized below[1],[2].

ParameterValueAnalytical Significance
Chemical Name 1-Acetylpiperidin-4-yl acetateStandard IUPAC nomenclature
CAS Registry Number 883733-99-1Primary identifier for procurement
Molecular Formula C9H15NO3Used for exact mass calculation[2]
Molecular Weight 185.22 g/mol Critical for stoichiometric equivalents[1]
MDL Number MFCD17010175Cross-reference for structural databases[1]
Functional Groups Acetamide, Acetate EsterDictates chemoselective reactivity

Synthesis and Mechanistic Pathways

The industrial and laboratory-scale synthesis of 1-Acetylpiperidin-4-yl acetate typically begins with 4-piperidinol. The transformation relies on the kinetic differences between N-acetylation and O-acetylation. The nitrogen lone pair is significantly more nucleophilic than the oxygen lone pair. Consequently, upon exposure to acetic anhydride, the N-acetylation occurs rapidly, followed by a slower O-acetylation driven by excess reagent and catalytic base (e.g., pyridine).

Synthesis A 4-Piperidinol C N-Acetylation (Fast) A->C B Acetic Anhydride B->C E O-Acetylation (Slow) B->E D 1-Acetylpiperidin-4-ol C->D D->E F 1-Acetylpiperidin-4-yl acetate CAS 883733-99-1 E->F

Mechanistic pathway for the dual acetylation of 4-piperidinol to yield CAS 883733-99-1.

Global Supply Chain and Pricing Dynamics

Procurement of specialized building blocks requires balancing purity, lead time, and cost. The global supply chain for CAS 883733-99-1 is well-established, supported by multiple international vendors.

  • BLD Pharm offers this compound with standard purity specifications tailored for high-throughput screening and early-stage R&D[1].

  • MolCore provides ISO-certified production, ensuring strict batch-to-batch consistency which is a mandatory requirement for late-stage pharmaceutical scale-up[2].

  • Sigma-Aldrich (AstaTech) acts as a premium global distributor, providing rigorous quality control, comprehensive MSDS, and peer-reviewed technical documentation.

  • ABCR facilitates European distribution under the product code AB459814[3].

  • Market aggregators like Chemsrc continuously track real-time pricing and quotation trends across global markets[4].

Estimated R&D Pricing Matrix

(Note: Prices are estimates based on standard catalog rates for R&D quantities and are subject to market fluctuations).

SupplierRegional HubAdvertised PurityEstimated Price (1g - 5g)Target Application
BLD Pharm Global / China95% - 98%$45 - $60Early-stage Discovery[1]
MolCore China≥ 97%$40 - $55ISO-Certified Scale-up[2]
Sigma-Aldrich Global / USA≥ 95%$80 - $120Regulated R&D
ABCR Europe95%€50 - €70EU-based Synthesis[3]

Experimental Methodology: Chemoselective O-Deacetylation

A common requirement in drug development is the selective removal of the O-acetate group to liberate the C4-hydroxyl for further functionalization (e.g., etherification), while strictly preserving the N-acetyl protecting group.

Causality & Logic: This protocol leverages the principle of nucleophilic acyl substitution. The ester linkage (O-acetate) is highly susceptible to solvolysis in the presence of methanol and a mild base. Conversely, the amide linkage (N-acetyl) exhibits profound resonance stabilization—the delocalization of the nitrogen lone pair into the carbonyl pi-system renders the electrophilic carbon inert to mild methanolic potassium carbonate. This kinetic disparity guarantees >99% chemoselectivity.

Workflow Step1 Weigh CAS 883733-99-1 (1.0 eq) Step2 Dissolve in Methanol (0.2 M) Step1->Step2 Step3 Add K2CO3 (0.1 eq) at 0 °C Step2->Step3 Step4 Stir at 25 °C (2 hours) Step3->Step4 Step5 TLC Monitoring (DCM:MeOH 9:1) Step4->Step5 Step6 Aqueous Workup & Extraction Step5->Step6 Step7 1-Acetylpiperidin-4-ol (Purified) Step6->Step7

Step-by-step experimental workflow for the chemoselective O-deacetylation process.

Step-by-Step Protocol:
  • Reagent Preparation: Accurately weigh 1.0 equivalent of 1-Acetylpiperidin-4-yl acetate (CAS 883733-99-1) into an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvation: Dissolve the substrate in anhydrous methanol to achieve a 0.2 M concentration. Methanol acts synergistically as both the solvent and the nucleophile in this transesterification.

  • Base Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 0.1 equivalents of anhydrous Potassium Carbonate (K₂CO₃). The catalytic base deprotonates methanol to generate the highly reactive methoxide anion.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir vigorously for 2 hours.

  • In-Process Control (IPC): Monitor the reaction progression via Thin Layer Chromatography (TLC). Use a Dichloromethane:Methanol (9:1 v/v) mobile phase. Self-Validation: The product will appear as a distinct, lower Rf spot compared to the starting material due to the increased polarity of the newly liberated hydroxyl group.

  • Quenching and Workup: Once complete, evaporate the methanol under reduced pressure. Partition the resulting residue between Ethyl Acetate and saturated aqueous Sodium Bicarbonate to neutralize the base and remove water-soluble impurities.

  • Isolation: Extract the aqueous layer twice with Ethyl Acetate. Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the highly pure intermediate, 1-Acetylpiperidin-4-ol.

References

Sources

Methodological & Application

High-Selectivity Acetylation of 4-Hydroxypiperidine: Protocols for N-Monoacetylation and N,O-Diacetylation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide provides authoritative protocols for the reaction of 4-hydroxypiperidine with acetic anhydride . Due to the bifunctional nature of the substrate (containing both a secondary amine and a secondary alcohol), chemoselectivity is the primary challenge.

This document details two distinct workflows:

  • Protocol A (Kinetic Control): Selective N-acetylation to yield N-acetyl-4-hydroxypiperidine (1-acetylpiperidin-4-ol).

  • Protocol B (Thermodynamic/Catalytic Control): Exhaustive N,O-diacetylation to yield N,O-diacetyl-4-hydroxypiperidine (1-acetylpiperidin-4-yl acetate).

Mechanistic Insight & Chemoselectivity

The reaction relies on the nucleophilic differential between the secondary amine (


 nitrogen) and the secondary alcohol (

oxygen).
  • N-Acylation (Fast): The nitrogen lone pair is significantly more nucleophilic than the oxygen lone pair.[1] Under mild conditions (low temperature, stoichiometric reagent, no acyl-transfer catalyst), the amine reacts exclusively to form the amide.

  • O-Acylation (Slow): The hydroxyl group is less nucleophilic.[1] Acylation of the alcohol requires forcing conditions (excess anhydride, heat) or nucleophilic catalysis (e.g., DMAP) to proceed at a practical rate.

Reaction Pathway Diagram[1]

ReactionPathways Start 4-Hydroxypiperidine (Bifunctional Nucleophile) NAc Product A: N-Acetyl-4-hydroxypiperidine (Kinetic Product) Start->NAc 1.0 eq Ac2O 0°C to RT DCM or THF DiAc Product B: N,O-Diacetyl-4-hydroxypiperidine (Thermodynamic Product) Start->DiAc >2.5 eq Ac2O DMAP / Pyridine Reflux Ac2O Acetic Anhydride NAc->DiAc Excess Ac2O DMAP / Base Heat

Figure 1: Chemoselective pathways. Blue arrow indicates the preferred kinetic route for N-acetylation.

Protocol A: Selective N-Acetylation

Target Product: N-Acetyl-4-hydroxypiperidine (1-acetylpiperidin-4-ol) Objective: Acylate the amine while leaving the hydroxyl group free for further derivatization.

Reagents & Stoichiometry
ReagentEquiv.[1]Role
4-Hydroxypiperidine 1.0Substrate
Acetic Anhydride 1.05 - 1.1Acylating Agent
Triethylamine (Et3N) 1.2Base (Acid Scavenger)
Dichloromethane (DCM) 10 volSolvent (Anhydrous)
Step-by-Step Procedure
  • Setup: Charge a round-bottom flask with 4-hydroxypiperidine (1.0 eq) and DCM (10 mL per gram of substrate). Add a magnetic stir bar.[1]

  • Base Addition: Add Triethylamine (1.2 eq) to the suspension. The mixture may become clearer as the amine salt is neutralized.[1]

  • Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.

  • Acylation: Add Acetic Anhydride (1.05 eq) dropwise over 15–20 minutes. Critical: Rapid addition can cause localized heating, potentially triggering minor O-acylation.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 2–4 hours.

    • Monitoring: Check by TLC (10% MeOH in DCM).[1] Stain with Ninhydrin (starting amine stains red/purple; product does not) or KMnO4.[1]

  • Workup:

    • Quench with water (5 vol).

    • Separate the organic layer.[1]

    • Extract the aqueous layer with DCM (2 x 5 vol). Note: The product is moderately polar; thorough extraction is necessary.

    • Wash combined organics with saturated NaHCO3 (to remove acetic acid) and Brine.[1]

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: The crude material is typically a viscous oil or low-melting solid of sufficient purity (>95%).[1] If necessary, purify via flash chromatography (DCM:MeOH gradient).

Protocol B: N,O-Diacetylation

Target Product: N,O-Diacetyl-4-hydroxypiperidine (1-acetylpiperidin-4-yl acetate) Objective: Fully protect/acylate both reactive sites.

Reagents & Stoichiometry
ReagentEquiv.[1]Role
4-Hydroxypiperidine 1.0Substrate
Acetic Anhydride 3.0Excess Acylating Agent
Pyridine 5.0Solvent/Base
DMAP 0.1 (10 mol%)Nucleophilic Catalyst
Step-by-Step Procedure
  • Setup: Charge flask with 4-hydroxypiperidine (1.0 eq).

  • Solvent/Base: Add Pyridine (5 vol).[1] Alternatively, use DCM with 3.0 eq Et3N, but Pyridine is superior for driving O-acylation.

  • Catalyst: Add DMAP (0.1 eq).[1] This catalyst is essential for efficient O-acylation of secondary alcohols.[1]

  • Addition: Add Acetic Anhydride (3.0 eq) in one portion (exotherm is expected but manageable at small scale; dropwise at large scale).

  • Reaction: Heat the mixture to 50–60 °C for 4–6 hours.

  • Workup:

    • Dilute with Ethyl Acetate (20 vol).[1]

    • Wash with 1M HCl (3x) to remove Pyridine and DMAP (Pyridine turns into water-soluble Pyridinium salt).

    • Wash with saturated NaHCO3 and Brine.[1]

    • Dry over MgSO4 and concentrate.[1]

  • Result: The product is typically a clear to pale yellow oil.[1]

Analytical Validation & Troubleshooting

NMR Characterization (Diagnostic Signals)

The N-acetyl group exhibits restricted rotation (rotamers), often causing signals to appear as complex multiplets or broad peaks at room temperature.

FeatureN-Acetyl Product (Protocol A)N,O-Diacetyl Product (Protocol B)
N-Ac Methyl Singlet ~2.08 ppm (3H)Singlet ~2.10 ppm (3H)
O-Ac Methyl Absent Singlet ~2.05 ppm (3H)
H-4 (Methine) Multiplet ~3.8 - 4.0 ppmDownfield shift to ~4.9 - 5.1 ppm
Rotamers Ring protons (H-2, H-6) split/broadRing protons split/broad
Common Pitfalls
  • Hygroscopicity: The N-acetyl alcohol (Product A) is hygroscopic.[1] Store under nitrogen in a desiccator.

  • Water Solubility: Product A is very water-soluble.[1][2] If yield is low during extraction, saturate the aqueous layer with NaCl (salting out) or use continuous extraction with CHCl3.

  • Incomplete O-Acylation: In Protocol B, if the O-acetylation is incomplete, increase temperature to reflux or add more DMAP.

Purification Workflow Diagram

Workup Crude Crude Reaction Mixture Quench Quench with Water Crude->Quench Extract Extraction (DCM or EtOAc) Quench->Extract AqLayer Aqueous Layer (Salts, Acid) Extract->AqLayer Discard OrgLayer Organic Layer (Product) Extract->OrgLayer WashAcid Wash 1M HCl (Removes Pyridine/DMAP) OrgLayer->WashAcid If Protocol B WashBase Wash NaHCO3 (Removes Acetic Acid) OrgLayer->WashBase If Protocol A WashAcid->WashBase Final Concentrate -> Pure Product WashBase->Final

Figure 2: Generalized workup strategy for isolation of acetylated piperidines.

References

  • Chemoselective Acylation: Kawabata, T., et al. "Regioselective Acylation of Carbohydrates." J. Am. Chem. Soc.[1]2007 , 129, 12890. (Mechanistic basis for amine vs alcohol selectivity).

  • Protocol Validation: BenchChem Application Note. "Synthesis of N-Boc-4-hydroxypiperidine." (Analogous N-protection strategies).

  • Catalysis: Höfle, G., Steglich, W., Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angew.[1][3] Chem. Int. Ed.1978 , 17, 569.

  • Physical Properties: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 79341, 4-Hydroxypiperidine.

Sources

Purification of 1-acetylpiperidin-4-yl acetate by Column Chromatography: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 1-acetylpiperidin-4-yl acetate using silica gel column chromatography. The guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations of the principles behind methodological choices, from mobile phase optimization via Thin Layer Chromatography (TLC) to the execution of the final separation. It includes detailed experimental procedures, troubleshooting strategies, and safety guidelines to ensure the isolation of a high-purity product suitable for downstream applications.

Introduction and Purification Rationale

1-acetylpiperidin-4-yl acetate is a valuable building block in medicinal chemistry, often synthesized by the acetylation of piperidin-4-ol. The crude product from this synthesis typically contains unreacted starting material, residual acetylating agents (e.g., acetic anhydride), and potentially over-acetylated byproducts. Achieving high purity is critical for subsequent synthetic steps and for ensuring the integrity of biological screening data.

Column chromatography is the method of choice for this purification challenge due to the moderate polarity of the target compound and its clear polarity difference from common impurities.[1][2] Standard silica gel is the preferred stationary phase as it effectively separates compounds based on their polarity.[1][3] This guide will systematically walk through the process, beginning with the crucial method development stage using Thin Layer Chromatography (TLC).

Foundational Principles: Stationary and Mobile Phase Selection

The success of column chromatography hinges on the careful selection of the stationary and mobile phases.

  • Stationary Phase: Silica gel (SiO₂) is a polar, slightly acidic adsorbent and is the standard for purifying moderately polar organic compounds like 1-acetylpiperidin-4-yl acetate.[1][4] Its acidic nature, however, can sometimes lead to undesirable interactions with basic compounds, such as the piperidine nitrogen in the starting material or product, causing peak tailing.[1][3]

  • Mobile Phase (Eluent): The mobile phase's role is to carry the components of the mixture down the column at different rates. For normal-phase chromatography with a silica gel stationary phase, a less polar solvent system will result in slower elution (lower Retention Factor, Rf), while a more polar system will accelerate elution (higher Rf).[5] A common and effective approach is to use a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6][7] The optimal ratio of these solvents is determined empirically using TLC.[1][5]

Pre-Chromatography: TLC-Based Method Development

Optimizing the solvent system with TLC before committing to a large-scale column is the most critical step for a successful purification.[5] The goal is to find a solvent system where the target compound, 1-acetylpiperidin-4-yl acetate, has an Rf value between 0.2 and 0.4.[1] This range ensures good separation from impurities and a reasonable elution time from the column.

Protocol 1: TLC Analysis and Eluent Optimization
  • Prepare TLC Chambers: Line two or three small beakers or TLC tanks with filter paper and add different solvent systems for testing (e.g., 20% EtOAc/Hexanes, 40% EtOAc/Hexanes, 60% EtOAc/Hexanes). Cover the chambers to allow the atmosphere to saturate.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate into a prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots. Since 1-acetylpiperidin-4-yl acetate lacks a strong chromophore, UV visualization may be ineffective. Use a chemical stain:

    • Potassium Permanganate (KMnO₄) Stain: A good general-purpose stain that reacts with most organic compounds.

    • Ninhydrin Stain: This is particularly useful for visualizing the unreacted piperidin-4-ol starting material, which will appear as a distinct colored spot (typically purple or pink).[8]

  • Analyze and Adjust: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

    • If the product Rf is too low (<0.2), increase the polarity of the eluent (increase the percentage of ethyl acetate).

    • If the product Rf is too high (>0.4), decrease the polarity of the eluent (decrease the percentage of ethyl acetate).

  • Address Tailing: If the spots appear elongated or "tailed," this is likely due to the interaction of the basic piperidine nitrogen with the acidic silica gel.[1] To counteract this, add a small amount (0.5-1%) of triethylamine (TEA) to the eluent system and re-run the TLC plate.[3] This will neutralize the acidic sites on the silica, resulting in sharper, more defined spots.

Data Presentation: Expected TLC Results
CompoundStructureExpected PolarityHypothetical Rf (40% EtOAc/Hexanes)Observations
Piperidin-4-ol (Starting Material)High~0.1Will stain with Ninhydrin.
1-acetylpiperidin-4-yl acetate (Product) Medium ~0.3 Will not stain with Ninhydrin.
Acetic AnhydrideMedium-LowVaries (can streak)Often reacts with the silica or is washed out.

Detailed Protocol: Flash Column Chromatography Purification

This protocol is designed for the purification of approximately 1-2 grams of crude material. The amount of silica gel should be adjusted based on the difficulty of the separation, with a general starting point of a 70:1 ratio of silica gel to crude mixture by weight for moderately difficult separations.[9]

Materials and Reagents
  • Crude 1-acetylpiperidin-4-yl acetate

  • Silica gel (flash grade, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (TEA)

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates, chamber, and stains

  • Rotary evaporator

Experimental Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC TLC Method Development (Protocol 1) Eluent Prepare Optimized Eluent (e.g., 40% EtOAc/Hexanes + 1% TEA) TLC->Eluent Slurry Prepare Silica Gel Slurry Eluent->Slurry Pack Pack Column with Slurry Slurry->Pack Load Dry Load Crude Sample Pack->Load Elute Elute Column & Collect Fractions Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Identify pure fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Obtain Pure Product Evaporate->Pure

Caption: Workflow for the purification of 1-acetylpiperidin-4-yl acetate.

Step-by-Step Methodology
  • Column Preparation:

    • Secure a glass column vertically. Ensure the stopcock is closed.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel with the least polar eluent mixture determined by TLC (e.g., 10% EtOAc/Hexanes).[3][9]

    • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to pack down. Add more slurry until the desired column height is reached (typically 15-20 cm for 1-2 g of crude material). Crucially, do not let the top of the silica bed run dry at any point. [10]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column, creating a uniform, flat layer.

    • Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

  • Elution and Fraction Collection:

    • Carefully add the optimized eluent to the top of the column.

    • Open the stopcock and begin collecting fractions into test tubes. Apply gentle positive pressure (flash chromatography) to achieve a steady flow rate (approx. 2 inches/minute descent of the solvent front).

    • Start with a slightly less polar solvent mixture than your optimal TLC system (e.g., 30% EtOAc/Hexanes if 40% was optimal) to elute any non-polar impurities first.

    • After a few column volumes, switch to your optimized eluent (e.g., 40% EtOAc/Hexanes + 1% TEA) to elute the product.

  • Monitoring and Isolation:

    • Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product.

    • Once TLC analysis confirms which fractions contain the pure product (single spot at the correct Rf), combine these fractions in a round-bottom flask.[10]

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Dry the resulting oil or solid under high vacuum to remove any residual solvent.

Troubleshooting Common Issues

ProblemPossible Cause(s)Solution(s)
Poor Separation - Inappropriate solvent system.[10]- Column was overloaded with crude material.- Re-optimize the eluent using TLC; try a different solvent system (e.g., Dichloromethane/Methanol).[6]- Use a larger column with more silica gel.
Peak Tailing - Acidic silica interacting with the basic piperidine nitrogen.[1]- Add 0.5-1% triethylamine or ammonia to the eluent system to neutralize the silica gel.[3]
Cracked/Channeled Column - Improper packing (e.g., packed dry instead of as a slurry).- Column ran dry during elution.[10]- Always pack the column using the slurry method.[10]- Ensure the solvent level never drops below the top of the silica bed.
Product Elutes Too Quickly (High Rf) - The eluent is too polar.[10]- Decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate).
Product Stuck on Column (Low Rf) - The eluent is not polar enough.- Gradually increase the polarity of the eluent (gradient elution). For very polar compounds, a system like 5% Methanol/Dichloromethane might be necessary.[6]

G start Run TLC rf_check Is Product Rf ~0.2-0.4? start->rf_check tailing_check Is there tailing? rf_check->tailing_check Yes increase_polarity Increase % of Polar Solvent (EtOAc) rf_check->increase_polarity No (Rf < 0.2) decrease_polarity Decrease % of Polar Solvent (EtOAc) rf_check->decrease_polarity No (Rf > 0.4) add_tea Add 0.5-1% TEA to Eluent tailing_check->add_tea Yes run_column Proceed to Column Chromatography tailing_check->run_column No increase_polarity->start decrease_polarity->start add_tea->run_column

Caption: Decision-making workflow for mobile phase optimization.

Safety and Handling

All work should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.[11]

  • Solvents (Hexanes, Ethyl Acetate, Dichloromethane): These are flammable and volatile. Avoid inhalation of vapors and contact with skin and eyes.

  • Silica Gel: Fine silica dust can be harmful if inhaled. Handle carefully to avoid creating dust.

  • 1-acetylpiperidin-4-yl acetate: The toxicological properties may not be fully investigated.[12] Handle with care, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.[12][13]

  • Triethylamine: Corrosive and has a strong, unpleasant odor. Handle with care in the fume hood.

References

  • Benchchem. Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • Benchchem. Technical Support Center: Purification of Piperidine Derivatives.
  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography.
  • Membrane Solutions. Column Chromatography Notes.
  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography.
  • Benchchem. Technical Support Center: Synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone.
  • ECHEMI. 1-Acetyl-4-piperidone SDS, 32161-06-1 Safety Data Sheets.
  • TCI Chemicals. SAFETY DATA SHEET. (November 18, 2024).
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sisco Research Laboratories Pvt. Ltd. 1-Acetyl-4-Piperidone CAS No 32161-06-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • University of York, Department of Chemistry. Determining a solvent system.
  • Benchchem. Technical Support Center: Purification of 2-Acetylthiophene.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (June 19, 2025).
  • Labinsights. Enhancing Thin Layer Chromatography (TLC) Capabilities with New Derivatization Reagents. (April 29, 2024).

Sources

Scalable synthesis of 1-acetyl-4-acetoxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 1-Acetyl-4-acetoxypiperidine

Executive Summary

This guide details a scalable, high-yield protocol for the synthesis of 1-acetyl-4-acetoxypiperidine (CAS: 13931-52-7), a critical intermediate in the synthesis of pharmaceutical agents, including analgesics and neuroactive compounds.[1] Unlike bench-scale methods that often rely on chlorinated solvents or chromatographic purification, this protocol utilizes a solvent-minimized, one-pot di-acetylation approach.[1] The method prioritizes atom economy, thermal safety, and purification via vacuum distillation, making it suitable for multi-kilogram scale-up.

Chemical Identity & Retrosynthesis

  • Target Compound: 1-Acetyl-4-acetoxypiperidine[1]

  • IUPAC Name: 1-(4-acetoxypiperidin-1-yl)ethanone[1]

  • Molecular Formula: C₉H₁₅NO₃

  • Molecular Weight: 185.22 g/mol

  • Structure: A piperidine ring featuring an N-acetyl amide group and a C4-O-acetyl ester group.[1]

Retrosynthetic Logic: The most direct and atom-economical route is the simultaneous N- and O-acetylation of 4-hydroxypiperidine using acetic anhydride (


) .
  • Step 1 (Kinetic): Rapid N-acetylation of the secondary amine (exothermic).

  • Step 2 (Thermodynamic): O-acetylation of the secondary alcohol (requires heat or catalysis).

Process Development & Optimization

Route Selection: Solvent-Free vs. Solvent-Based

Traditional methods often employ dichloromethane (DCM) with pyridine/DMAP.[1] However, for scale-up, solvent-free conditions using excess acetic anhydride are superior due to higher throughput and simplified solvent recovery.[1]

ParameterMethod A: DCM/PyridineMethod B: Solvent-Free (Recommended)
Reagent AcCl or Ac₂OAc₂O (Excess)
Catalyst DMAP (Stoichiometric Base)DMAP (Catalytic) or Thermal
Space-Time Yield Low (Dilute)High (Concentrated)
Purification Extraction + ChromatographyDistillation / Crystallization
Green Score Poor (Chlorinated waste)Good (Recyclable AcOH)
Catalysis Strategy

While thermal acetylation works, the addition of 4-Dimethylaminopyridine (DMAP) (0.1–1.0 mol%) significantly reduces reaction time and temperature, suppressing byproduct formation (e.g., elimination to tetrahydropyridine).

Scalable Experimental Protocol

Materials & Reagents
  • Precursor: 4-Hydroxypiperidine (Solid, >98% purity)

  • Reagent: Acetic Anhydride (Liquid, >99%, Reagent Grade)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (Solid)

  • Quenching: Methanol (for excess Ac₂O destruction) or Water.

Step-by-Step Procedure (1.0 kg Scale)

Phase 1: Controlled Addition (Exotherm Management)

  • Setup: Equip a 5 L jacketed glass reactor with an overhead stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel.

  • Charging: Load 1.00 kg (9.89 mol) of 4-hydroxypiperidine and 12.0 g (0.098 mol, 1 mol%) of DMAP into the reactor.

  • Addition: Begin stirring (150 RPM). Add 2.50 kg (24.5 mol, ~2.5 equiv) of Acetic Anhydride slowly via the addition funnel.

    • Critical Control Point: The N-acetylation is highly exothermic. Control addition rate to maintain internal temperature below 60°C . Cooling fluid in the jacket may be required.

Phase 2: Thermal O-Acetylation 4. Heating: Once addition is complete and the exotherm subsides, heat the reaction mixture to 100°C – 110°C . 5. Reaction Monitoring: Stir at 110°C for 4–6 hours . Monitor conversion via TLC (EtOAc:MeOH 9:1) or GC-MS. The intermediate N-acetyl-4-hydroxypiperidine should disappear.[1]

Phase 3: Work-up & Quenching [1] 6. Concentration: Switch the condenser to distillation mode. Apply mild vacuum (approx. 100 mbar) to distill off the byproduct Acetic Acid and excess Acetic Anhydride. Collect this fraction for recycling. 7. Quenching: Cool the residue to 40°C. Add 500 mL of Methanol slowly to convert trace anhydride to methyl acetate/acetic acid (mild exotherm). Stir for 30 mins. 8. Solvent Removal: Strip the methanol under vacuum.

Phase 4: Purification (Vacuum Distillation) 9. Distillation: Transfer the crude orange oil to a high-vacuum distillation setup (short path). 10. Fractionation:

  • Foreshot: Low boilers (residual AcOH).
  • Main Fraction: Collect the product at 145°C – 155°C @ 0.5 mmHg (approximate, dependent on vacuum depth).
  • Yield: Expected yield is 1.65 – 1.75 kg (90–95%) as a viscous, colorless to pale yellow oil.

Process Visualization

Reaction Workflow Diagram

The following diagram illustrates the logical flow from raw materials to purified product, highlighting critical control points.

G Start Start: 4-Hydroxypiperidine (Solid) Exotherm Phase 1: N-Acetylation (Exothermic, T < 60°C) Start->Exotherm Charge Reactor Reagent Reagent: Acetic Anhydride + DMAP (Cat.) Reagent->Exotherm Slow Addition Heat Phase 2: O-Acetylation (110°C, 4-6 Hours) Exotherm->Heat Ramp Temp Strip Phase 3: Vacuum Strip (Remove AcOH/Ac2O) Heat->Strip Conversion >99% Distill Phase 4: High Vac Distillation (150°C @ 0.5 mmHg) Strip->Distill Crude Oil Product Final Product: 1-Acetyl-4-acetoxypiperidine Distill->Product Main Fraction

Caption: Scalable workflow for the one-pot synthesis of 1-acetyl-4-acetoxypiperidine.

Quality Control & Characterization

TestSpecificationMethod
Appearance Colorless to pale yellow viscous liquidVisual
Purity > 98.0%GC-FID or HPLC
¹H NMR (CDCl₃) δ 2.08 (s, 3H, O-Ac), 2.11 (s, 3H, N-Ac), 4.9-5.0 (m, 1H, CH-O), 3.5-3.8 (m, 4H, N-CH₂)Spectroscopic ID
Water Content < 0.5%Karl Fischer

Troubleshooting Guide:

  • Incomplete Reaction: If mono-acetylated species persist, add 0.2 equiv of Ac₂O and extend heating by 2 hours.

  • Dark Color: Caused by oxidation or excessive temperature (>130°C). Distillation effectively removes these chromophores.

Safety & Hazard Analysis

  • Acetic Anhydride: Corrosive, lachrymator, combustible. Handle in a fume hood.

  • Exotherm: The initial mixing with amine generates significant heat. On a >1kg scale, active cooling is mandatory to prevent thermal runaway.

  • Distillation: Ensure vacuum system integrity. The product has a high boiling point; use silicone oil baths or heating mantles capable of reaching 200°C safely.

References

  • Solvent-Free Acetylation Protocols

    • G. Sartori et al., "A Stoichiometric Solvent-Free Protocol for Acetylation Reactions," Frontiers in Chemistry, 2022.

  • DMAP Catalysis Mechanism

    • Hofle, G., Steglich, W., & Vorbruggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 1978.

  • Piperidine Derivative Synthesis (Patent Context)

    • CN102775343A, "Preparation method for 1-N-BOC-4-acetyl piperidine" (Analogous acetylation conditions).

  • Physical Properties & Safety

    • PubChem Compound Summary for Acetylpiperidine derivatives.

Sources

Application Note: Catalytic Acetylation Using DMAP and Acetic Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The acylation of alcohols and amines is a fundamental transformation in organic synthesis, drug development, and materials science. While pyridine has historically been used as both a solvent and a mild base for these reactions, the introduction of 4-Dimethylaminopyridine (DMAP) revolutionized the field. DMAP acts as a hypernucleophilic catalyst, accelerating acetylation rates by a factor of


 to 

compared to pyridine alone[1].
The Causality of Hypernucleophilicity

The dramatic rate acceleration provided by DMAP is rooted in its electronic structure. The electron-donating dimethylamino group at the 4-position significantly increases the electron density on the pyridine nitrogen. This heightened nucleophilicity allows DMAP to attack acetic anhydride (


) rapidly, forming a highly electrophilic N-acetylpyridinium acetate  ion pair[2].
The Counterion Effect: Why Acetic Anhydride?

A critical, often overlooked aspect of DMAP catalysis is the role of the counterion. While acetyl chloride (


) is a inherently more reactive electrophile than acetic anhydride, DMAP-catalyzed acetylations of sterically hindered tertiary alcohols often proceed faster with 

[3].

This counterintuitive observation is due to the nature of the transition state. When


 is used, the resulting acetate counterion is mesomerically stabilized and exists as a wider ion pair compared to a chloride ion. This acetate ion acts as a highly effective general base , assisting in the deprotonation of the incoming alcohol precisely during the rate-determining nucleophilic attack[4]. In contrast, the chloride ion from 

is a poor general base, leading to higher transition state energies for hindered substrates.
The Role of the Auxiliary Base

To maintain a catalytic cycle, an auxiliary base—typically Triethylamine (


) or Diisopropylethylamine (DIPEA)—is required. Reaction progress kinetic analysis (RPKA) demonstrates that the reaction is zero-order with respect to the auxiliary base[2],[5]. This confirms that 

does not participate in the rate-determining step; its sole function is to scavenge the generated acetic acid and deprotonate the DMAP-

intermediate, thereby regenerating the active catalyst.

Mechanistic Pathway Visualization

G DMAP DMAP (Nucleophilic Catalyst) Intermediate N-Acetylpyridinium Acetate (Active Ion Pair) DMAP->Intermediate + Ac2O (Fast) Ac2O Acetic Anhydride (Ac2O) Ac2O->Intermediate Product Acetylated Product (R-OAc) Intermediate->Product + R-OH (Rate-Determining) Protonated Protonated DMAP (DMAP-H+) Intermediate->Protonated Leaving Group Departure Alcohol Alcohol (R-OH) Alcohol->Product Protonated->DMAP + Et3N (Deprotonation) Base Auxiliary Base (e.g., Et3N) Base->Protonated

Caption: Catalytic cycle of DMAP-mediated acetylation highlighting the N-acetylpyridinium intermediate.

Quantitative Data and Parameter Comparison

Selecting the correct stoichiometry is vital for process optimization, balancing reaction kinetics against downstream purification costs.

Table 1: Comparison of Acylation Systems and Kinetic Parameters

ParameterPyridine +

DMAP (Cat.) +

DMAP (Stoich.) +

Relative Reaction Rate 1x~10,000x>100,000x
DMAP Loading None1 - 5 mol%100 - 150 mol%
Auxiliary Base Pyridine (Solvent)

(1.5 - 2.0 eq)
None required
Substrate Scope Unhindered

Alcohols

and

Alcohols
Highly Hindered

Alcohols
Typical Reaction Time 12 - 48 hours1 - 4 hours< 1 hour
Purification Difficulty LowLow (Aqueous Wash)High (Extensive Acid Washes)

Experimental Protocols

The following protocols are designed as self-validating systems. The visual cues (e.g., TLC monitoring) and specific workup steps (e.g.,


 wash) are explicitly chosen to address the chemical properties of the reagents utilized.
Protocol A: Standard Catalytic Acetylation (For and Alcohols)

This is the industry-standard protocol providing an optimal balance of yield and operational simplicity.

Reagents:

  • Substrate (Alcohol): 1.0 equivalent

  • Acetic Anhydride (

    
    ): 1.2 equivalents
    
  • Triethylamine (

    
    ): 1.5 equivalents
    
  • DMAP: 0.05 equivalents (5 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) (approx.

    
     relative to substrate)
    

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (1.0 eq) and

    
     (1.5 eq) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).
    
  • Catalyst Addition: Add DMAP (5 mol%) to the stirring solution. Ensure complete dissolution.

  • Cooling: Submerge the flask in an ice-water bath to cool the mixture to

    
    . Rationale: 
    
    
    
    addition is exothermic; cooling prevents side reactions and solvent boil-off.
  • Acylation: Add

    
     (1.2 eq) dropwise via syringe over 5-10 minutes.
    
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–4 hours. Monitor reaction progress via TLC (visualized with UV or

    
     stain).
    
  • Quench: Once the starting material is consumed, quench the reaction by slowly adding distilled water (equal volume to the organic layer). Stir vigorously for 10 minutes to hydrolyze unreacted

    
    .
    
  • Extraction & Washing: Transfer to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with:

    • 
       (2 x volumes) — Crucial step: Protonates and removes DMAP and 
      
      
      
      into the aqueous phase.
    • Saturated aqueous

      
       (1 x volume) — Neutralizes residual acid.
      
    • Brine (1 x volume) — Removes bulk water from the organic layer.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the acetylated product.
    
Protocol B: Stoichiometric Acetylation (For highly hindered Alcohols)

Reserved for unreactive substrates where catalytic DMAP fails to drive the reaction to completion.

Reagents:

  • Substrate (Hindered Alcohol): 1.0 equivalent

  • Acetic Anhydride (

    
    ): 2.0 equivalents
    
  • DMAP: 1.0 equivalent (100 mol%)

  • Solvent: Anhydrous DCM or THF

Modifications from Protocol A:

  • Omit

    
    . DMAP acts as both the nucleophilic catalyst and the stoichiometric acid scavenger.
    
  • Workup Alteration: Because a massive amount of DMAP is used, the

    
     wash must be repeated at least 4-5 times to ensure complete removal of DMAP salts. Alternatively, passing the crude mixture through a short pad of silica gel prior to aqueous workup can trap the bulk of the polar DMAP salts.
    

Experimental Workflow Visualization

Workflow Step1 1. Preparation Dissolve ROH & Et3N in DCM Step2 2. Catalyst Addition Add 1-5 mol% DMAP Step1->Step2 Step3 3. Acylation Dropwise addition of Ac2O at 0°C Step2->Step3 Step4 4. Reaction Stir at RT until TLC completion Step3->Step4 Step5 5. Quench & Wash H2O quench, 1M HCl & NaHCO3 wash Step4->Step5 Step6 6. Isolation Dry over Na2SO4, Filter, Concentrate Step5->Step6

Caption: Step-by-step experimental workflow for standard DMAP-catalyzed acetylation of alcohols.

References

  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine) ResearchGate / Chemistry - A European Journal[Link]

  • Counterion-Directed Regioselective Acetylation of Octyl β-d-Glucopyranoside Organic Letters - ACS Publications[Link]

  • The DMAP-Catalyzed Acylation of Alcohols -- A Mechanistic Study ScholarWorks @ UTRGV[Link]

Sources

Handling Moisture-Sensitive Piperidine Esters: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Piperidine esters are a class of organic compounds frequently utilized as key intermediates and final products in the pharmaceutical and specialty chemical industries. Their structural motif, combining a piperidine ring and an ester functional group, is prevalent in a wide array of biologically active molecules. However, the inherent chemical nature of the ester group makes these compounds susceptible to hydrolysis, a process significantly accelerated by the presence of moisture. This sensitivity can lead to compound degradation, loss of purity, and compromised experimental reproducibility, ultimately impacting research outcomes and drug development timelines.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for understanding and managing the challenges associated with moisture-sensitive piperidine esters. We will delve into the chemical mechanisms of their degradation, outline field-proven protocols for their handling and storage under anhydrous conditions, and describe analytical techniques for monitoring their stability. By implementing the strategies detailed herein, researchers can ensure the integrity of their compounds and the reliability of their scientific results.

Section 1: The Chemistry of Piperidine Ester Instability

A thorough understanding of the chemical principles governing the degradation of piperidine esters is fundamental to developing effective handling strategies. The primary route of degradation is hydrolysis of the ester functional group, a reaction that can be catalyzed by both acid and base.

The Hydrolysis Mechanism

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol.[1][2] This reaction can proceed through several mechanisms, with acid- and base-catalyzed pathways being the most common in a laboratory setting.

  • Acid-Catalyzed Hydrolysis : In the presence of an acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon.[3] A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an alcohol molecule yield the carboxylic acid and regenerate the acid catalyst.[4][5] This process is reversible, and to drive the reaction toward completion, a large excess of water is typically required.[1][3]

  • Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[6] This intermediate then collapses, eliminating an alkoxide ion and forming a carboxylic acid. In the basic medium, the carboxylic acid is rapidly deprotonated to form a carboxylate salt, and the alkoxide ion is protonated by water to form an alcohol.[6] This final acid-base step is essentially irreversible and drives the reaction to completion.[3][7]

The piperidine nitrogen, being basic, can potentially influence the rate of hydrolysis. While direct intramolecular catalysis is complex and compound-specific, the local pH environment created by the piperidine moiety can affect the stability of the ester.

Factors Influencing Stability

Several factors can significantly impact the rate of hydrolysis and, consequently, the stability of piperidine esters:

  • Water Content : The presence of water is the most critical factor, as it is a key reactant in the hydrolysis process.[8][9]

  • pH : The rate of hydrolysis is highly pH-dependent. Both acidic and basic conditions can catalyze the degradation of esters.[10][11]

  • Temperature : Higher temperatures increase the rate of chemical reactions, including hydrolysis.[10][11]

  • Solvent : The choice of solvent can influence stability. Protic solvents may participate in the hydrolysis reaction, while aprotic solvents are generally preferred.

  • Steric Hindrance : The steric environment around the ester carbonyl group can affect the rate of nucleophilic attack. Bulky substituents may hinder the approach of water or hydroxide ions, thereby slowing down hydrolysis.

Consequences of Degradation

The degradation of piperidine esters can have several detrimental consequences:

  • Reduced Purity and Potency : Hydrolysis leads to a decrease in the concentration of the active compound and the formation of impurities.[12]

  • Altered Biological Activity : The resulting carboxylic acid and alcohol may have different biological activities or toxicities compared to the parent ester.

  • Poor Reproducibility : Inconsistent levels of degradation between experiments can lead to unreliable and non-reproducible results.

Section 2: Best Practices for Handling and Storage

To mitigate the risks associated with moisture sensitivity, it is crucial to adopt stringent handling and storage protocols that minimize exposure to atmospheric and solvent-borne water.

Creating an Inert Environment

The most effective way to handle moisture-sensitive compounds is within a controlled, inert atmosphere.

  • Gloveboxes : A glovebox provides a sealed environment filled with an inert gas, such as nitrogen or argon, where oxygen and moisture levels are kept extremely low (often <1 ppm).[13][14] This is the ideal setup for handling highly sensitive materials.[15][16]

  • Schlenk Lines : A Schlenk line is a glass manifold that allows for the manipulation of compounds under vacuum and in an inert atmosphere.[17] This technique is suitable for a wide range of reactions and manipulations involving moisture-sensitive reagents.

  • Inert Gas Balloons : For less sensitive applications or in laboratories without dedicated equipment, balloons filled with an inert gas can be used to maintain a positive pressure of inert gas within the reaction flask, preventing the ingress of air and moisture.[18]

Solvent Selection and Preparation

The choice and preparation of solvents are critical for preventing hydrolysis.

  • Anhydrous Solvents : Always use commercially available anhydrous solvents packaged under an inert atmosphere, such as in Sure/Seal™ bottles.[17]

  • Drying Solvents : If anhydrous solvents are not available, they must be thoroughly dried before use. Common methods include distillation from a suitable drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons and chlorinated solvents) or treatment with activated molecular sieves.[19]

Table 1: Common Solvents and Recommended Drying Agents

SolventDrying Agent
Tetrahydrofuran (THF)Sodium/Benzophenone, Molecular Sieves (3Å or 4Å)
Dichloromethane (DCM)Calcium Hydride (CaH₂), Phosphorus Pentoxide (P₄O₁₀)
Acetonitrile (MeCN)Calcium Hydride (CaH₂), Molecular Sieves (3Å or 4Å)
TolueneSodium/Benzophenone, Calcium Hydride (CaH₂)
Dimethylformamide (DMF)Barium Oxide (BaO), Molecular Sieves (4Å)
Reagent and Glassware Preparation

All reagents and glassware must be rigorously dried to remove adsorbed water.

  • Drying Glassware : Glassware should be oven-dried at a high temperature (e.g., 125°C) for several hours or overnight and then cooled in a desiccator or under a stream of inert gas.[17][19] For the most demanding applications, flame-drying the glassware under vacuum or an inert atmosphere immediately before use is recommended.

  • Hygroscopic Reagents : Reagents that readily absorb moisture from the air should be handled quickly in a dry environment (e.g., a glovebox) and stored in a desiccator.[20]

Storage of Piperidine Esters

Proper storage is essential for maintaining the long-term stability of piperidine esters.

  • Short-Term Storage : For daily use, store the compound in a tightly sealed vial with a PTFE-lined cap inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite).

  • Long-Term Storage : For extended periods, the compound should be stored in a sealed ampoule under an inert atmosphere or in a freezer at low temperatures (-20°C or below) to slow down any potential degradation.[21] Storage within a glovebox is also an excellent option.[14]

Section 3: Experimental Protocols

The following protocols provide step-by-step guidance for common laboratory procedures involving moisture-sensitive piperidine esters.

Protocol: Setting up a Reaction under Anhydrous Conditions using a Schlenk Line
  • Glassware Preparation : Oven-dry all necessary glassware (round-bottom flask, condenser, addition funnel, etc.) overnight at 125°C.

  • Assembly : Quickly assemble the glassware while still hot and connect it to the Schlenk line.

  • Evacuate and Refill : Evacuate the assembled apparatus under vacuum and then backfill with a dry, inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Transfer : Transfer the required volume of anhydrous solvent to the reaction flask via a cannula or a dry syringe.[17]

  • Reagent Addition : Dissolve the piperidine ester in a small amount of anhydrous solvent in a separate dry flask under an inert atmosphere. Transfer this solution to the reaction flask via cannula or syringe. Solid reagents can be added under a positive flow of inert gas.

  • Reaction Monitoring : Monitor the reaction progress using appropriate techniques (e.g., TLC, LC-MS).

  • Quenching : Once the reaction is complete, cool the flask to an appropriate temperature and quench the reaction by slowly adding a suitable reagent (e.g., a saturated aqueous solution).

Protocol: Work-up and Purification of Piperidine Esters
  • Extraction : After quenching, transfer the reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent.

  • Washing : Wash the organic layer with brine to remove the bulk of the water.

  • Drying : Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[22] Ensure the drying agent is free-flowing and not clumped together.

  • Filtration and Concentration : Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product using flash column chromatography with anhydrous solvents or recrystallization from a suitable anhydrous solvent system.

Protocol: Preparation of a Stock Solution for Biological Assays
  • Solvent Selection : Choose a suitable anhydrous solvent in which the piperidine ester is soluble and stable, such as dimethyl sulfoxide (DMSO).

  • Weighing : In a glovebox or a low-humidity environment, accurately weigh the required amount of the piperidine ester into a sterile, dry vial.[21]

  • Dissolution : Using a dry syringe, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration.

  • Mixing : Vortex the vial until the compound is completely dissolved.

  • Storage : Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.

Section 4: Analytical Monitoring of Stability

Regularly monitoring the stability of piperidine esters is crucial for ensuring data quality and interpreting experimental results accurately.

Detecting Degradation

Several analytical techniques can be employed to detect and quantify the hydrolysis of piperidine esters.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for separating the parent ester from its hydrolysis products (carboxylic acid and alcohol) and quantifying their relative amounts. A stability-indicating HPLC method should be developed and validated for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy can be used to monitor the disappearance of signals corresponding to the ester and the appearance of new signals from the hydrolysis products.[23][24] This technique is particularly useful for mechanistic studies and reaction monitoring.[25][26]

  • Thin-Layer Chromatography (TLC) : TLC provides a quick and simple qualitative assessment of purity. The appearance of new spots corresponding to the more polar carboxylic acid and alcohol can indicate degradation.

Table 2: Comparison of Analytical Techniques for Degradation Monitoring

TechniqueInformation ProvidedAdvantagesDisadvantages
HPLCQuantitative purity, detection of degradation productsHigh sensitivity and resolution, quantitativeRequires method development, more time-consuming
NMRStructural information, quantitative analysisNon-destructive, provides structural insightsLower sensitivity than HPLC, requires deuterated solvents
TLCQualitative purity, quick check for degradationFast, simple, inexpensiveNot quantitative, lower resolution
Quantifying Water Content
  • Karl Fischer Titration : This is the gold standard method for determining the water content in solids and liquids.[27] It is a highly accurate and specific method based on a chemical reaction between water, iodine, and sulfur dioxide.[28] Both volumetric and coulometric Karl Fischer titration methods are available, with the latter being more suitable for samples with very low water content.[29]

Stability Study Design

To assess the stability of a piperidine ester under specific conditions, a formal stability study can be designed.

  • Sample Preparation : Prepare solutions of the piperidine ester in the solvent of interest at a known concentration.

  • Storage Conditions : Store the samples under controlled conditions (e.g., specific temperature and humidity).

  • Time Points : Analyze the samples at predefined time points (e.g., 0, 24, 48, 72 hours).

  • Analysis : At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent ester and the concentration of any degradation products.

  • Data Evaluation : Plot the concentration of the piperidine ester versus time to determine the degradation kinetics.

Conclusion

The successful use of moisture-sensitive piperidine esters in a laboratory setting hinges on a proactive and meticulous approach to handling and storage. By understanding the chemical principles of their degradation and implementing the robust protocols outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their work. From the rigorous preparation of an inert experimental environment to the diligent analytical monitoring of compound stability, these practices are essential for ensuring the integrity of valuable research materials and advancing scientific discovery.

Visualizations

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) A_Ester Piperidine Ester A_Protonation Protonated Ester (More Electrophilic) A_Ester->A_Protonation + H⁺ A_Tetrahedral Tetrahedral Intermediate A_Protonation->A_Tetrahedral A_H2O H₂O (Nucleophile) A_H2O->A_Tetrahedral Nucleophilic Attack A_Products Carboxylic Acid + Alcohol A_Tetrahedral->A_Products Elimination of Alcohol B_Ester Piperidine Ester B_Tetrahedral Tetrahedral Intermediate B_Ester->B_Tetrahedral B_OH OH⁻ (Nucleophile) B_OH->B_Tetrahedral Nucleophilic Attack B_Products Carboxylate Salt + Alcohol B_Tetrahedral->B_Products Irreversible Elimination of Alkoxide

Caption: Mechanisms of ester hydrolysis.

Anhydrous_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_workup Work-up & Purification Phase Dry_Glassware 1. Dry Glassware (Oven/Flame-Dry) Assemble 2. Assemble Apparatus Dry_Glassware->Assemble Inert_Atmosphere 3. Create Inert Atmosphere (Schlenk Line / Glovebox) Assemble->Inert_Atmosphere Add_Solvent 4. Add Anhydrous Solvent Inert_Atmosphere->Add_Solvent Add_Reagents 5. Add Piperidine Ester & Other Reagents Add_Solvent->Add_Reagents Run_Reaction 6. Monitor Reaction (TLC, LC-MS, NMR) Add_Reagents->Run_Reaction Quench 7. Quench Reaction Run_Reaction->Quench Extract_Dry 8. Extract & Dry (Anhydrous MgSO₄/Na₂SO₄) Quench->Extract_Dry Purify 9. Purify (Chromatography/Recrystallization) Extract_Dry->Purify Store 10. Store Properly (Desiccator/Freezer) Purify->Store

Caption: Workflow for handling piperidine esters.

References

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Available at: [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Available at: [Link]

  • Dalessandro, E. V., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Available at: [Link]

  • The PCCA Blog. (2022). Factors That Affect the Stability of Compounded Medications. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available at: [Link]

  • BYJU'S. (2019). Principle of Karl Fischer Titration. Available at: [Link]

  • Analytical Chemistry - ACS Publications. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Available at: [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]

  • JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. Available at: [Link]

  • Scribd. (n.d.). Factors Affecting Stability of Formulations. Available at: [Link]

  • Machinery Lubrication. (n.d.). Karl Fischer Coulometric Titration Explained and Illustrated. Available at: [Link]

  • ALLPCB. (2025). How to Handle Moisture-Sensitive Components During Assembly. Available at: [Link]

  • ProcessSensing.com. (n.d.). Glovebox and environmental chamber solutions. Available at: [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Available at: [Link]

  • PCBCart. (n.d.). Effective Ways of Moisture Sensitive Device Storage and Handling. Available at: [Link]

  • Environment, Health & Safety - University of Washington. (n.d.). Water Sensitive Chemicals. Available at: [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Available at: [Link]

  • Magritek. (n.d.). Reaction Monitoring. Available at: [Link]

  • Allied Academies. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Available at: [Link]

  • Science discussions. (n.d.). Mechanisms of Ester hydrolysis. Available at: [Link]

  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available at: [Link]

  • Drug Stability. (n.d.). Some Functional Groups Subject to Hydrolysis. Available at: [Link]

  • Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Available at: [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Available at: [Link]

  • Quveon. (n.d.). THE BASICS OF KARL FISCHER TITRATION. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Pharmaceutical Technology. (2025). NMR Reaction-Monitoring as a Process Analytical Technique. Available at: [Link]

  • Terra Universal. (n.d.). Glove Boxes: Isolation & Containment Chambers. Available at: [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Available at: [Link]

  • organic chemistry laboratory experiments. (n.d.). Purification of compounds. Available at: [Link]

  • Jacomex. (n.d.). Customized Glove Box for Chemistry Applications. Available at: [Link]

  • ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions. Available at: [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Available at: [Link]

  • Testbook. (n.d.). Ester Hydrolysis. Available at: [Link]

  • "Drug Stability and factors that affect on the drug stability" Review BY. (n.d.). Factors affecting drug stability. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Stabilizing 1-Acetylpiperidin-4-yl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for 1-acetylpiperidin-4-yl acetate . This guide addresses the specific stability challenges associated with this diester-amide scaffold. Our goal is to help you prevent the degradation of your material during storage, formulation, and biological testing.

Executive Summary: The Stability Profile

1-Acetylpiperidin-4-yl acetate (CAS: 73775-92-5 derivative) contains two hydrolyzable groups:[1]

  • C4-Acetate Ester: Highly susceptible to hydrolysis (acid, base, and enzymatic). This is your primary stability risk.

  • N-Acetyl Amide: Generally stable under physiological and mild laboratory conditions but can degrade under strong acidic/basic stress or high temperatures.[1]

The Golden Rule: Moisture is the enemy, and pH is the accelerator.

Troubleshooting Guide (Q&A)
Category A: Storage & Handling [1][2][3]

Q: My solid bulk material is showing signs of degradation (acetic acid smell/wetness). What happened? A: You likely have moisture ingress. The acetate ester is prone to autocatalytic hydrolysis. If trace water is present, it hydrolyzes the ester, releasing acetic acid. This lowers the pH of the micro-environment, which further catalyzes the hydrolysis of the remaining material (Acid-Catalyzed Autocatalysis).

  • Solution: Store the solid under an inert atmosphere (Argon/Nitrogen) at -20°C. Use a desiccator for short-term storage.

Q: Can I store the compound in methanol or ethanol? A: No. Avoid primary alcohols for long-term storage.[1]

  • Reasoning: Transesterification can occur.[4] In the presence of trace acid/base, the acetate group can swap with the solvent alcohol (e.g., forming methyl acetate and 1-acetylpiperidin-4-ol).

  • Recommendation: Use anhydrous DMSO or Acetonitrile for stock solutions.

Category B: Solution Chemistry & Buffers

Q: I need to use an aqueous buffer. Which pH is safest? A: Target pH 4.5 – 6.0 .

  • Mechanism: Ester hydrolysis rates follow a V-shaped profile.[1]

    • pH > 7.5: Base-catalyzed hydrolysis (Saponification) is rapid and irreversible.[1] Hydroxide ions (

      
      ) attack the carbonyl carbon directly.
      
    • pH < 3.0: Acid-catalyzed hydrolysis becomes significant.[1]

    • pH 5.0: This is typically the "stability trough" where both

      
       and 
      
      
      
      contributions are minimized.

Q: My compound disappears rapidly in cell culture media (DMEM/RPMI). Is it unstable? A: It is likely enzymatic hydrolysis , not just chemical instability.

  • Cause: Fetal Bovine Serum (FBS) contains high levels of carboxylesterases and paraoxonases that rapidly cleave the 4-acetate group.

  • Fix:

    • Use heat-inactivated serum (reduces but does not eliminate esterase activity).[1]

    • Add a generic esterase inhibitor like PMSF (Phenylmethylsulfonyl fluoride) or BNPP if compatible with your assay.

    • Perform the assay in serum-free media if possible.

Category C: Analytical Issues

Q: I see two new peaks in my HPLC chromatogram. What are they? A: These are likely the sequential hydrolysis products.

  • Peak 1 (Major): 1-Acetylpiperidin-4-ol .[1] (Loss of the O-acetate). This is the most common degradation product.

  • Peak 2 (Minor/Rare): Piperidin-4-yl acetate .[1] (Loss of the N-acetyl group). This usually only happens under strong acidic reflux or specific enzymatic conditions (amidases).

Visualizing the Degradation Pathways

The following diagram illustrates the chemical and enzymatic risks your molecule faces.

HydrolysisPathways cluster_conditions Critical Factors Parent 1-Acetylpiperidin-4-yl Acetate (Intact Molecule) Alcohol 1-Acetylpiperidin-4-ol (Major Degradant) Parent->Alcohol Ester Hydrolysis (pH > 8, Esterases) FAST Amine Piperidin-4-yl Acetate (Minor Degradant) Parent->Amine Amide Hydrolysis (Strong Acid/Heat) SLOW FullyHyd Piperidin-4-ol (Fully Hydrolyzed) Alcohol->FullyHyd Amide Hydrolysis Amine->FullyHyd Ester Hydrolysis Factor1 pH > 7.5 Factor2 Serum Esterases Factor3 Moisture

Caption: Figure 1. Degradation pathways.[5][6] The red arrow indicates the primary instability risk (ester cleavage).

Detailed Protocols
Protocol A: Preparation of Stable Stock Solutions

Purpose: To create a liquid formulation stable for >6 months at -20°C.

Materials:

  • 1-Acetylpiperidin-4-yl acetate (Solid)[1]

  • Anhydrous DMSO (Dimethyl sulfoxide) – Grade: ≥99.9%, Water content <50 ppm.

  • Molecular Sieves (3Å or 4Å), activated.

Step-by-Step:

  • Dry the Solvent: Add activated molecular sieves (10% w/v) to the DMSO bottle 24 hours prior to use.

  • Weighing: Weigh the solid quickly in a low-humidity environment. Avoid leaving the vial open.

  • Dissolution: Add the anhydrous DMSO to the solid to achieve a concentration of 10–50 mM . Vortex until clear.

  • Aliquot: Immediately dispense into small, single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C .

Protocol B: Stability-Indicating HPLC Method

Purpose: To quantify the ratio of intact ester vs. hydrolyzed alcohol.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Acidic pH stabilizes the ester during the run)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Amide bond absorption)
Expected RT Hydrolyzed Alcohol (~2-3 min) < Intact Ester (~5-6 min)
Data & Reference Tables
Table 1: Solvent Compatibility Matrix
SolventStability RatingRisk FactorRecommendation
DMSO (Anhydrous) ⭐⭐⭐⭐⭐ (Excellent)LowPreferred for stock solutions.[1]
Acetonitrile ⭐⭐⭐⭐⭐ (Excellent)LowGood alternative for LC-MS.[1]
Water (pH 7.4) ⭐ (Poor)HydrolysisUse immediately; do not store.
Methanol/Ethanol ⭐⭐ (Fair/Poor)TransesterificationAvoid for long-term storage.[1]
PBS (pH 7.4) ⭐⭐ (Fair)Base CatalysisHalf-life may be <24h at RT.[1]
Table 2: pH Stability Zones
pH RangeDominant MechanismHalf-Life Estimate (25°C)
< 2.0 Acid-Catalyzed HydrolysisHours
4.0 – 6.0 Stability Window Weeks/Months
7.0 – 8.0 Base-Catalyzed (Slow)Days
> 9.0 Saponification (Fast)Minutes
Decision Tree: Handling Your Sample

DecisionTree Start Start: Handling 1-Acetylpiperidin-4-yl Acetate State What is the state of the material? Start->State Solid Solid Bulk State->Solid Solution In Solution State->Solution SolidAction Store at -20°C Desiccator Argon Flush Solid->SolidAction SolventCheck Is the solvent aqueous? Solution->SolventCheck NonAqueous Organic (DMSO/ACN) SolventCheck->NonAqueous Aqueous Aqueous (Buffer/Media) SolventCheck->Aqueous NonAqAction Use Anhydrous Solvent Store -20°C NonAqueous->NonAqAction pHCheck Check pH Aqueous->pHCheck HighpH pH > 7.5 pHCheck->HighpH LowpH pH < 4.0 pHCheck->LowpH GoodpH pH 4.5 - 6.5 pHCheck->GoodpH Adjust ADJUST pH IMMEDIATELY or Use Fresh HighpH->Adjust LowpH->Adjust Proceed Proceed with Experiment Keep on Ice GoodpH->Proceed

Caption: Figure 2. Decision logic for storage and experimental handling.

References
  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.[1][7] Retrieved from [Link]

  • National Institutes of Health (PubChem). (2023). Piperidin-4-yl acetate Compound Summary. Retrieved from [Link]

  • MDPI Pharmaceuticals. (2021).[8] 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase.[1] Retrieved from [Link]

  • ChemGuide. (2022). Hydrolysis of Esters. Retrieved from [Link]

Sources

Technical Guide: Stability of 1-Acetylpiperidin-4-yl Acetate in Basic Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Acetylpiperidin-4-yl acetate is a bifunctional molecule containing an N-acetyl amide and an O-acetyl ester . While the amide bond is relatively stable under physiological and mild alkaline conditions, the ester linkage at the C4 position is highly susceptible to base-catalyzed hydrolysis (


 mechanism).

Critical Warning: In basic buffers (pH > 8.0), this compound undergoes rapid degradation to 1-acetylpiperidin-4-ol . Furthermore, the use of primary amine-based buffers (e.g., Tris, Glycine) can accelerate degradation via aminolysis , forming unwanted amide byproducts.

Mechanistic Insight (The "Why")

To troubleshoot stability, one must understand the molecular events driving degradation. The instability is not random; it is a predictable function of hydroxide concentration


 and buffer nucleophilicity.
The Degradation Pathway

The primary instability arises from the attack of the hydroxide ion (


) on the carbonyl carbon of the ester group. This is a second-order reaction where the rate depends on both the concentration of the ester and the pH.

Hydrolysis Figure 1: Competitive Degradation Pathways in Basic Buffers Substrate 1-Acetylpiperidin-4-yl Acetate (Intact Ester) Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral + OH⁻ (pH > 8.0) Rate Limiting Step TrisAdduct N-Tris-Acetamide (Aminolysis Artifact) Substrate->TrisAdduct + Tris (NH₂) (Nucleophilic Attack) Products 1-Acetylpiperidin-4-ol (Alcohol) + Acetate Tetrahedral->Products Collapse & Elimination

Figure 1: The primary pathway (blue/green) is hydroxide-mediated hydrolysis. The secondary pathway (red dashed) represents aminolysis, a common artifact when using Tris buffer.

Buffer Incompatibility (The "Tris Trap")

Many researchers default to Tris (Tris(hydroxymethyl)aminomethane) for pH 8.0–9.0. This is a critical error for ester stability.[1] Tris contains a primary amine (


) which is a potent nucleophile. Over time, Tris attacks the ester bond, creating an acetyl-Tris adduct and the alcohol product, confounding kinetic data [1].

Troubleshooting & FAQs

Q1: I see a new peak eluting earlier than my main compound in HPLC. What is it?

Diagnosis: This is almost certainly 1-acetylpiperidin-4-ol . Explanation: The hydrolysis product loses the acetyl group (


, MW ~43 Da), resulting in a more polar hydroxyl group.
Solution: 
  • Confirm identity using LC-MS (Look for mass loss of 42 Da:

    
    ).
    
  • Reduce buffer pH to < 7.5 if possible.

  • Keep stock solutions in DMSO or Acetonitrile (non-nucleophilic solvents) and dilute into the basic buffer immediately before use.

Q2: My assay requires pH 9.0. How can I stabilize the compound?

Strategy: You cannot stop thermodynamics, but you can slow kinetics.

  • Temperature Control: Hydrolysis rates roughly double for every 10°C increase. Keep the buffer at 4°C until the moment of the assay.

  • Buffer Selection: Switch from Tris or Glycine to Borate or Carbonate/Bicarbonate buffers. These are non-nucleophilic at pH 9.0.

  • Zero-Time Normalization: Do not assume the concentration is nominal. Measure the

    
     concentration immediately upon dilution.
    
Q3: Why is the degradation faster in Tris pH 8.5 than Phosphate pH 8.5?

Answer: This is the General Base Catalysis vs. Nucleophilic Catalysis distinction.

  • Phosphate: Acts primarily as a general base (accepts a proton from water), which is a slower catalytic process.

  • Tris: Can act directly as a nucleophile (aminolysis), providing a second, faster degradation pathway parallel to hydrolysis [2].

Experimental Protocols

Determining Half-Life ( ) in Your Buffer

Do not rely on literature values for "generic esters." Determine the stability in your specific assay matrix.

Materials:

  • HPLC System (UV detection at 210 nm—ester/amide absorption).

  • Buffer of interest (e.g., 50 mM Phosphate, pH 8.5).

  • Internal Standard (e.g., Caffeine or Benzamide—stable non-esters).

Workflow:

  • Preparation: Prepare a 10 mM stock of 1-acetylpiperidin-4-yl acetate in dry DMSO.

  • Initiation: Spike the stock into the basic buffer (final conc. 100 µM). Vortex for 5 seconds.[1]

  • Sampling:

    • Inject immediately (

      
      ).[1]
      
    • Inject every 15 minutes for 2 hours.

  • Calculation: Plot

    
     vs. Time.
    
    • Slope =

      
      .[2]
      
    • 
      .[3]
      
Recommended HPLC Method

Separating the polar alcohol product from the ester requires a method capable of retaining polar amines/amides.

ParameterCondition
Column C18 (End-capped), 3.5 µm, 4.6 x 100 mm (e.g., Waters XBridge or Agilent Zorbax)
Mobile Phase A 10 mM Ammonium Formate, pH 4.0 (Buffers the amine, improves peak shape)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide bond absorption)
Expected Elution Product (Alcohol) ~2-3 min; Parent (Ester) ~6-8 min

Stability Data Summary (Estimated)

The following table summarizes the predicted stability zones based on the functional group chemistry of aliphatic esters [3].

pH ConditionBuffer TypeEstimated

(25°C)
Risk LevelRecommendation
pH 7.4 Phosphate (PBS)> 24 HoursLow Safe for daily use.
pH 7.4 Tris12 - 18 HoursModerate Avoid long-term storage.
pH 8.5 Phosphate2 - 4 HoursHigh Prepare fresh.
pH 8.5 Tris< 1 HourCritical Do not use. High aminolysis risk.
pH 10.0 Carbonate< 10 MinutesCritical Kinetic measurement required immediately.

Decision Logic for Buffer Selection

Use this flow to select the appropriate buffer for your experiment.

DecisionTree Figure 2: Buffer Selection Decision Tree Start Start: Select Buffer for 1-acetylpiperidin-4-yl acetate CheckPH Required pH? Start->CheckPH Neutral pH 7.0 - 7.5 CheckPH->Neutral Neutral Basic pH > 8.0 CheckPH->Basic Basic UsePBS Use Phosphate (PBS) or HEPES Neutral->UsePBS CheckAmine Is Tris/Glycine required? Basic->CheckAmine SwitchBuffer Can you switch buffer? CheckAmine->SwitchBuffer No specific requirement CriticalPath Must use Tris? CheckAmine->CriticalPath Yes, protocol mandates Tris UseBorate Use Borate or Carbonate Buffer SwitchBuffer->UseBorate Mitigation 1. Keep at 4°C 2. Measure immediately 3. Account for Aminolysis CriticalPath->Mitigation

Figure 2: Logic flow to minimize hydrolytic and aminolytic degradation.

References

  • Gylienė, O., et al. (2025). Aminolysis of esters by using the organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).[4] ResearchGate.[1][5]

  • Wellt Chemicals. (2024).[1] Tris vs Phosphate Buffer: Which One is Best for Your Biochemical Assays? Wellt Chemicals.[1]

  • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press. (General reference for hydrolysis kinetics).

Sources

Technical Support Center: Controlling Side Reactions in Piperidine Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for piperidine ester synthesis. As researchers and drug development professionals, you know that synthesizing piperidine-based scaffolds—such as pipecolic acid, nipecotic acid, and their ester derivatives—presents unique chemoselective and stereochemical challenges.

This guide is designed to provide authoritative, mechanistic explanations for common side reactions (like diketopiperazine formation and epimerization) and self-validating protocols to ensure high-yield, enantiopure syntheses.

Part 1: Troubleshooting FAQs

Q1: Why am I observing massive yield losses and a stable byproduct during the deprotection of my pipecolic acid-containing dipeptide ester?

A1: You are likely encountering Diketopiperazine (DKP) formation . Pipecolic acid is a cyclic secondary amine (a six-membered homologue of proline). When incorporated into a dipeptide ester, the restricted rotation of the cyclic backbone strongly favors the cis-amide conformation. Upon deprotection of the N-terminal amine, this conformation places the nucleophilic free amine in perfect spatial proximity to attack the C-terminal ester linkage. This intramolecular aminolysis is highly entropy-favored and results in the cleavage of the ester to form a thermodynamically stable, low-strain six-membered DKP ring[1].

The Fix: To prevent this, you must alter the kinetics. You can entrap the reactive free amine by using a simultaneous deprotection-coupling procedure, which acylates the amine before it can cyclize[2]. Alternatively, if performing solid-phase synthesis, utilize a sterically bulky 2-chlorotrityl chloride resin to physically block the spatial arrangement required for DKP formation[3].

Q2: My enantiomeric excess (ee) drops significantly when esterifying (S)-pipecolic acid. How can I prevent racemization?

A2: The


-proton of pipecolic acid is highly acidic due to the adjacent electron-withdrawing carboxyl group and the inherent ring strain dynamics. Strongly basic conditions (e.g., Triethylamine or NaOH) strip this proton, forming a planar enolate intermediate. Upon reprotonation, the stereocenter is scrambled, leading to epimerization/racemization[4].

The Fix: Base selection is critical. Switch to sterically hindered bases like 2,4,6-trimethylpyridine (TMP) or N,N-diisopropylethylamine (DIPEA). These bases are bulky enough that they cannot easily abstract the shielded


-proton, yet they effectively neutralize the reaction medium[5]. Furthermore, utilizing highly reactive coupling reagents like HATU with HOAt accelerates the desired esterification/coupling, allowing it to kinetically outcompete the slower enolization pathway[3].
Q3: During the synthesis of nipecotic acid ethyl ester using ethanol and acid catalysis, I get a mixture of products, including N-alkylated species.

A3: Unprotected piperidine nitrogens are highly nucleophilic. While Fischer esterification (EtOH/HCl) theoretically keeps the amine protonated and non-nucleophilic, any fluctuation in pH during workup or subsequent steps in the presence of electrophiles will trigger competitive N-alkylation or polymerization.

The Fix: Always protect the piperidine nitrogen (e.g., with a Boc, Fmoc, or Cbz group) prior to esterification if using alkylating agents. If you must esterify the unprotected amino acid, maintain strictly acidic conditions during workup and isolate the product as the hydrochloride salt to prevent self-condensation.

Part 2: Mechanistic Workflows & Logic Trees

DKP_Pathway N1 Fmoc-Pipecolic Acid Dipeptide Ester N2 Base Deprotection (e.g., Piperidine) N1->N2 N3 Free Amine Intermediate (cis-amide conformation) N2->N3 N4 Intramolecular Aminolysis (Entropy Favored) N3->N4 Slow coupling/ No trapping N6 Simultaneous Coupling (Trapping Reagent) N3->N6 Fast coupling/ In situ trap N5 Diketopiperazine (DKP) + Truncated Chain N4->N5 N7 Target Elongated Peptide/Ester N6->N7

Caption: Mechanistic divergence of DKP formation versus successful chain elongation.

Racemization_Logic S1 High Epimerization Detected S2 Check Base Steric Bulk S1->S2 S5 Check Coupling Kinetics S1->S5 S3 Unhindered (TEA/NaOH) -> Abstraction of alpha-H S2->S3 Base Analysis S4 Switch to TMP or DIPEA S3->S4 Corrective Action S6 Slow Activation -> Enolization favored S5->S6 Kinetic Analysis S7 Use HATU + HOAt S6->S7 Corrective Action

Caption: Troubleshooting logic tree for mitigating racemization in pipecolic acid synthesis.

Part 3: Quantitative Data Summaries

Table 1: Impact of Base and Coupling Reagent on Pipecolic Acid Racemization Causality: The pKa of the conjugate acid and the steric bulk of the base dictate the rate of


-proton abstraction.
Base TypeSteric HindrancepKa (Conjugate Acid)Observed Racemization (%)Recommendation
NaOHNone13.8> 40%Avoid
Triethylamine (TEA)Low10.715 - 25%Avoid
N,N-Diisopropylethylamine (DIPEA)High10.5< 5%Acceptable
2,4,6-Trimethylpyridine (TMP)Very High7.4< 1%Optimal

Table 2: DKP Formation Risk by Amino Acid Sequence Causality: Sequences that heavily favor the cis-amide conformation bring the N-terminus and C-terminus into critical proximity.

C-Terminal ResidueN-Terminal ResidueConformation PreferenceDKP Risk Level
GlycineProline / Pipecolic Acidcis-amide highly favoredCritical
AlaninePipecolic Acidcis-amide favoredHigh
ValinePipecolic AcidSteric clash reduces cisModerate
TryptophanLeucinetrans-amide favoredLow

Part 4: Self-Validating Experimental Protocols

Protocol 1: Epimerization-Free Esterification of Pipecolic Acid

This protocol utilizes steric shielding to prevent enolization during the esterification of


-chiral piperidine carboxylic acids[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of (S)-Boc-pipecolic acid in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add 1.5 eq of 2,4,6-trimethylpyridine (TMP). Do not use TEA.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 1.2 eq of the desired alkyl halide (e.g., methyl iodide).

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours. Strictly avoid heating above 25 °C to prevent thermal enolization.

  • System Validation (Checkpoint 1): Perform TLC (Hexane:EtOAc 7:3). Stain with Ninhydrin. A negative (colorless) result confirms the amine remains fully Boc-protected and did not undergo side reactions.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc. Wash the organic layer with 5% citric acid to selectively remove the TMP base.
    
  • System Validation (Checkpoint 2): After solvent evaporation, analyze the crude product via Chiral HPLC (e.g., Chiralpak-AD column) against a racemic standard. The target enantiomeric excess (ee) must be > 98%.

Protocol 2: Simultaneous Deprotection-Coupling to Prevent DKP

This protocol kinetically traps the free amine before it can undergo intramolecular cyclization[2].

Step-by-Step Methodology:

  • Pre-activation: In a separate flask, prepare the highly reactive active ester of the next amino acid (e.g., Boc-AA-OPfp or activate with HATU/HOAt).

  • Setup: Dissolve the dipeptide ester (containing the pipecolic acid residue) in a minimal amount of DMF.

  • In Situ Trapping: Add 1.5 eq of the pre-activated ester directly to the dipeptide ester solution before initiating deprotection.

  • Deprotection: Introduce the mild deprotection agent (e.g., catalytic hydrogenation for Z-groups, or 20% piperidine for Fmoc). The liberated nucleophilic amine will immediately react with the abundant, highly reactive active ester, outcompeting the DKP cyclization.

  • System Validation (Checkpoint 1): Run an LC-MS analysis of the crude mixture. Validate success by the presence of the target elongated mass

    
     and the strict absence of the 
    
    
    
    or specific DKP mass peak.
  • System Validation (Checkpoint 2): If performing this on a solid support, conduct a Kaiser test. A yellow result (negative for free primary/secondary amines) confirms the successful entrapment and coupling of the sequence.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Peptide Chemistry. Available at: [Link]

  • Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure. RSC Publishing. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at:[Link]

  • (R)-

    
    -Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. National Institutes of Health (NIH). Available at:[Link]
    
  • PIPECOLIC LINKER AND ITS USE FOR CHEMISTRY ON SOLID SUPPORT - Patent 2321277. European Patent Office (EPO). Available at: [Link]

Sources

Technical Support Center: Reaction Optimization for N-Acetyl-4-Piperidinyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: OPT-NAPA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Scope

Welcome to the Technical Support Center. You are likely accessing this guide because you are optimizing the synthesis of N-acetyl-4-piperidinyl acetate (IUPAC: 1-acetylpiperidin-4-yl acetate).[1]

Critical Distinction: This molecule is the di-acetylated derivative of 4-hydroxypiperidine (acetylation at both


 and 

positions).[1] Do not confuse this with N-acetylisonipecotic acid (CAS 25503-90-6), which possesses a carboxylic acid moiety.[1][2][3]

The core challenge in this synthesis is the kinetic discrepancy between the two nucleophilic sites:

  • 
    -Acetylation (Amidation):  Rapid, exothermic, occurs almost instantly.[4]
    
  • 
    -Acetylation (Esterification):  Slower, rate-limiting step involving a secondary alcohol.[1]
    

This guide focuses on optimizing the reaction time of the secondary step (


-acetylation) to ensure high purity (>98%) without inducing thermal degradation or color formation.

The Kinetic Landscape (Theory of Operation)[4]

To optimize reaction time, you must visualize the competing pathways.[4] The amine at position 1 is a superior nucleophile to the hydroxyl at position 4.[4]

Reaction Pathway Diagram[4]

ReactionPathway Figure 1: Kinetic Pathway of Sequential Acetylation Start 4-Hydroxypiperidine (Starting Material) Inter N-Acetyl-4-hydroxypiperidine (Intermediate) Start->Inter Fast (k1) Exothermic < 15 mins Product N-Acetyl-4-piperidinyl Acetate (Target Product) Inter->Product Slow (k2) Rate Limiting Requires Catalyst/Heat Impurity Degradation Products (Colored Tars) Product->Impurity Over-reaction Excess Heat/Time

Figure 1: The reaction proceeds sequentially. Optimization targets the 'Slow (k2)' transition.

Optimized Experimental Protocol

This protocol uses 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst to drastically reduce reaction time from 12+ hours to under 3 hours, allowing for room temperature processing.[1]

Reagents & Stoichiometry
ComponentEquiv.Role
4-Hydroxypiperidine 1.0Substrate
Acetic Anhydride (

)
2.5 - 3.0Acylating Agent (Excess ensures

-acetylation)
Triethylamine (

)
3.0Base (Acid Scavenger)
DMAP 0.05 (5 mol%)Catalyst (Critical for Time Opt.)[1]
DCM or THF Solvent10 Volumes (

)
Step-by-Step Methodology
  • Preparation: Charge 4-hydroxypiperidine, DMAP, and Triethylamine into the reaction vessel with dry DCM (Dichloromethane). Cool to

    
    .
    
  • Controlled Addition: Add Acetic Anhydride dropwise over 30 minutes.

    • Note: The exotherm here is the

      
      -acetylation occurring.[1]
      
  • The Optimization Phase (

    
    -Acetylation): 
    
    • Remove ice bath.[1] Allow to warm to Room Temperature (

      
      ).
      
    • Stir for 2.5 hours.

  • Validation Point: Check TLC (System: 5% MeOH in DCM).

    • Target: Disappearance of the intermediate (

      
      -acetyl-4-hydroxypiperidine).[1]
      
  • Workup: Quench with saturated

    
     to hydrolyze excess anhydride. Extract with DCM.[1] Wash with 1M HCl (to remove traces of DMAP/Pyridine), then Brine.[4] Dry over 
    
    
    
    and concentrate.

Troubleshooting Guide (Q&A)

Scenario A: "My reaction is stuck at the intermediate."

User Report: LC-MS shows a persistent peak at [M-42] relative to the product. I've been stirring for 6 hours.

Diagnosis: Incomplete


-esterification.[1] This usually happens if the base is insufficient or if no catalyst (DMAP) is used.[4]
Solution: 
  • Heat: If you are not using DMAP, you must heat the reaction to reflux (

    
     for DCM, 
    
    
    
    for THF).[4]
  • Catalysis: Add 5 mol% DMAP. The reaction should complete within 30 minutes after addition.[4][5]

  • Stoichiometry: Ensure you have at least 2.5 equivalents of Acetic Anhydride. The first equivalent is consumed instantly by the amine.[4]

Scenario B: "The product is dark brown/black."

User Report: I let the reaction run overnight to ensure completion, but the oil is dark.

Diagnosis: Thermal degradation or polymerization.[1] While the acetyl group is stable, extended exposure to acidic byproducts (Acetic acid formed during reaction) and heat can cause tarring.[4] Solution:

  • Reduce Time: With DMAP, reaction times >4 hours are unnecessary.

  • Acid Scavenging: Ensure you have enough Triethylamine (3.0 equiv) to neutralize the generated acetic acid.[4]

  • Quench Promptly: Do not leave the reaction mixture standing overnight without quenching excess anhydride.

Scenario C: "Yield is low after aqueous workup."

User Report: TLC showed conversion, but I lost mass during extraction.

Diagnosis: Water solubility. N-acetyl-4-piperidinyl acetate is a polar amide-ester.[1] It has significant water solubility, especially if the aqueous layer is not salted out.[4] Solution:

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.[1][4]

  • Solvent Choice: Use Chloroform (

    
    ) instead of DCM for extraction; it often has better recovery for polar amides.[4]
    
  • Back-Extraction: Extract the aqueous layer 3-4 times, not just once.[1]

Data & Visualization: Troubleshooting Workflow

Use this decision tree to diagnose reaction time issues in real-time.

Troubleshooting Figure 2: Real-time Decision Tree for Reaction Monitoring Start Start: Check TLC at 2 Hours Check Is Intermediate Present? Start->Check Yes Yes (Incomplete) Check->Yes Intermediate Visible No No (Complete) Check->No Only Product Spot Action1 Check Catalyst (DMAP added?) Yes->Action1 Action3 Quench immediately (Avoid degradation) No->Action3 Action2 Add 0.5 eq Ac2O + Heat to 40°C Action1->Action2 If DMAP was already present

Figure 2: Logic flow for determining reaction endpoint.

Comparative Data: Catalyst Efficiency

The table below illustrates why DMAP is the industry standard for optimizing this specific reaction time.

ConditionTemperatureTime to CompletionYieldComments
Pyridine (Solvent)

18 - 24 Hours85%Slow.[1] Requires large excess of pyridine (odorous).[4]

/ DCM (No Catalyst)
Reflux (

)
12 Hours78%Incomplete conversion common.[4]

/ DCM + DMAP

2 - 3 Hours 96% Optimal. Fast, clean, mild conditions.[4]

References

  • Steglich, W.; Höfle, G. (1969).[4] "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst".[1] Angewandte Chemie International Edition, 8(12), 981.[4] [4]

  • Vogel, A. I. (1989).[4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[4] Longman Scientific & Technical.[1] (Standard protocols for acetylation of amines and alcohols).

  • Greene, T. W.; Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis (3rd ed.).[4] Wiley-Interscience. (Acetylation stability and kinetics).

  • Oberlintner, A., et al. (2021).[4][6] "Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations". Carbohydrate Polymers. (Detailed kinetics of acetylation with acetic anhydride).

Sources

Validation & Comparative

Resolving Amide Rotamers in 1-Acetylpiperidin-4-yl Acetate: A Comparative Guide to Benchtop vs. High-Field ¹H NMR

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, structural elucidation of piperidine-based building blocks is a critical quality control step. 1-acetylpiperidin-4-yl acetate presents a unique analytical challenge: the presence of an N-acetyl group induces restricted rotation, leading to complex, split signals in standard ¹H NMR spectra[1].

This guide objectively compares the performance of Benchtop NMR (60 MHz) versus High-Field NMR (400 MHz) for analyzing this molecule. Furthermore, we provide a self-validating Variable Temperature (VT) NMR methodology to definitively distinguish conformational rotamers from chemical impurities.

The Mechanistic Basis of Rotameric Splitting

To understand the analytical challenge, we must first examine the causality behind the spectral data. In 1-acetylpiperidin-4-yl acetate, the lone pair of electrons on the piperidine nitrogen delocalizes into the adjacent carbonyl pi-system of the N-acetyl group.

This delocalization imparts partial double-bond character to the C–N bond, restricting free rotation[2]. Consequently, the molecule is locked into two distinct conformational states (E and Z rotamers) on the NMR timescale at room temperature[3]. Because the chemical environments of the protons—particularly the equatorial/axial ring protons and the N-acetyl methyl group—differ between these two states, the ¹H NMR spectrum exhibits two distinct sets of overlapping peaks[4].

RotamerEquilibrium Amide N-Acetyl Amide Bond (Partial Double Bond) RotamerE E-Rotamer (Sterically Hindered) Amide->RotamerE Restricted Rotation RotamerZ Z-Rotamer (Thermodynamically Favored) Amide->RotamerZ Restricted Rotation LowTemp Room Temp (25°C) Slow Exchange RotamerE->LowTemp HighTemp High Temp (80°C) Fast Exchange RotamerE->HighTemp RotamerZ->LowTemp RotamerZ->HighTemp SplitPeaks Two Signal Sets (Major/Minor Peaks) LowTemp->SplitPeaks CoalescedPeak Single Averaged Signal (Coalescence) HighTemp->CoalescedPeak

Logical flow of temperature-dependent amide rotamer resolution in NMR spectroscopy.

Comparative Performance: 60 MHz vs. 400 MHz NMR

When selecting an instrument for structural verification, the choice between a permanent-magnet benchtop system and a superconducting high-field system dictates the quality of the data[5].

  • Benchtop NMR (60 MHz): Benchtop systems offer immense value for rapid, at-line reaction monitoring[6]. However, at 60 MHz, the chemical shift dispersion is narrow (1 ppm = 60 Hz). The complex multiplets of the piperidine ring and the closely spaced N-acetyl and O-acetyl singlets heavily overlap, making accurate integration of the major/minor rotamer ratio nearly impossible[7].

  • High-Field NMR (400 MHz): At 400 MHz, the dispersion increases drastically (1 ppm = 400 Hz). The rotameric singlets, typically separated by ~0.05 ppm, are cleanly resolved into distinct peaks separated by 20 Hz[7]. This allows for precise J-coupling analysis and absolute structural confirmation[8].

Quantitative Data Comparison

The following table summarizes the expected ¹H NMR spectral features of 1-acetylpiperidin-4-yl acetate and compares the resolution capabilities of both systems.

Proton EnvironmentChemical Shift (ppm)Multiplicity (RT)60 MHz Benchtop Resolution400 MHz High-Field Resolution
O-Acetyl (CH₃) ~2.05SingletMerged with N-acetyl signalSharp, distinct singlet
N-Acetyl (CH₃) ~2.08 & ~2.12Two Singlets (Rotamers)Broad, unresolved humpTwo cleanly resolved singlets
H4 (Methine) ~4.80 - 5.00MultipletBroad multipletWell-defined multiplet
H2, H6 (Ring) ~3.00 - 4.00Complex MultipletsHeavy overlap, indistinguishableDistinct axial/equatorial signals
H3, H5 (Ring) ~1.50 - 2.00Complex MultipletsOverlaps with baseline noiseClear multiplet separation

Experimental Workflow: Self-Validating VT-NMR Protocol

To prove that the extra peaks observed at 400 MHz are indeed conformational rotamers and not chemical impurities (such as unreacted starting materials or degradation products), a Variable Temperature (VT) NMR experiment must be conducted.

This protocol is designed as a self-validating system : by heating the sample, the thermal energy overcomes the C–N rotational barrier, causing the rotamer peaks to coalesce into a single time-averaged signal[9]. Crucially, cooling the sample back to room temperature must regenerate the split peaks, proving the process is a reversible physical phenomenon, not an irreversible chemical degradation.

Step-by-Step Methodology
  • Solvent Selection & Sample Preparation:

    • Action: Dissolve 15 mg of 1-acetylpiperidin-4-yl acetate in 0.6 mL of .

    • Causality: DMSO-d₆ is chosen over CDCl₃ because its high boiling point (189 °C) safely accommodates the elevated temperatures required for rotamer coalescence without solvent evaporation or tube pressurization.

  • Room Temperature (RT) Acquisition:

    • Action: Acquire a standard 1D ¹H NMR spectrum at 298 K (25 °C) using a 400 MHz spectrometer.

    • Observation: Note the distinct splitting of the N-acetyl singlet (~2.10 ppm) into major and minor peaks.

  • High-Temperature (VT) Acquisition:

    • Action: Heat the NMR probe to 353 K (80 °C). Allow the sample to thermally equilibrate for exactly 10 minutes to prevent convection currents from distorting the lineshape. Acquire the spectrum.

    • Observation: The split N-acetyl peaks will coalesce into a single, sharp singlet, confirming rapid exchange on the NMR timescale.

  • Reversibility Validation (Critical Step):

    • Action: Cool the probe back to 298 K, equilibrate for 10 minutes, and re-acquire the spectrum.

    • Observation: The original peak splitting must return exactly as observed in Step 2, validating the structural integrity of the sample.

VTWorkflow SamplePrep Sample Prep (DMSO-d6) AcquireRT Acquire at 25°C (Observe splitting) SamplePrep->AcquireRT AcquireVT Acquire at 80°C (Observe coalescence) AcquireRT->AcquireVT Cooling Cool to 25°C (Verify reversibility) AcquireVT->Cooling Validation Validation Complete: Conformational, not impurity Cooling->Validation

Step-by-step self-validating Variable Temperature (VT) NMR workflow.

Conclusion

While 60 MHz benchtop NMR provides unparalleled convenience for high-throughput screening and general reaction monitoring[10], the structural complexity of 1-acetylpiperidin-4-yl acetate necessitates the resolving power of a 400 MHz high-field system. The restricted rotation of the N-acetyl amide bond creates a spectral density that lower-field instruments cannot parse. By combining high-field acquisition with a self-validating VT-NMR protocol, researchers can confidently distinguish between inherent conformational dynamics and genuine chemical impurities.

References

1. - ResearchGate / PubMed 2. - Oxford Instruments 3. - IRIS 4. - Royal Society of Chemistry 5. (via UHasselt Document Server) 6. - Rasayan Journal of Chemistry 7. - University of Liverpool Repository

Sources

Comparative Mass Spectrometry Guide: Structural Elucidation of N,O-diacetyl-4-piperidinol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,O-diacetyl-4-piperidinol (also known as 1-acetylpiperidin-4-yl acetate,


) is a critical heterocyclic intermediate frequently encountered in pharmaceutical synthesis and degradation profiling. Because it contains both an N-acetyl amide and an O-acetyl ester on a piperidine scaffold, its fragmentation behavior is highly complex.

For researchers and drug development professionals, choosing the correct analytical platform is essential for accurate structural elucidation and impurity quantification. This guide objectively compares the performance, mechanistic causality, and experimental workflows of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF-MS/MS) for the analysis of N,O-diacetyl-4-piperidinol.

Platform Comparison: GC-EI-MS vs. LC-ESI-QTOF-MS

While both platforms are capable of detecting N,O-diacetyl-4-piperidinol, they operate on fundamentally different physical principles, yielding orthogonal data.

  • GC-EI-MS (Hard Ionization): Utilizes 70 eV electron impact to strip an electron, creating a highly energetic radical cation (

    
    ). This platform is ideal for library matching (e.g., NIST) and identifying volatile, thermally stable compounds. However, the molecular ion is often weak or absent due to rapid degradation.
    
  • LC-ESI-QTOF (Soft Ionization): Utilizes high-voltage spray in a liquid phase to generate even-electron protonated species (

    
    ). It provides sub-5 ppm mass accuracy and allows for targeted Collision-Induced Dissociation (CID). This is the superior choice for mechanistic pathway mapping and trace-level quantification in complex biological or synthetic matrices.
    

Workflow Sample N,O-diacetyl-4-piperidinol (MW: 185.1052) GC GC-EI-MS (Hard Ionization) Sample->GC Volatile Phase LC LC-ESI-QTOF (Soft Ionization) Sample->LC Liquid Phase EI Radical Cation [M]+• m/z 185 (Nominal) GC->EI 70 eV e- ESI Protonated Ion [M+H]+ m/z 186.1130 (Exact) LC->ESI +kV Spray DataGC Library Matching & Odd-Electron Fragmentation EI->DataGC DataLC CID MS/MS & Even-Electron Neutral Losses ESI->DataLC

Analytical workflow comparing GC-EI-MS and LC-ESI-QTOF for N,O-diacetyl-4-piperidinol analysis.

Mechanistic Fragmentation Pathways (Causality)

To interpret the spectra, one must understand the thermodynamic drivers behind the fragmentation.

Even-Electron Dynamics (LC-ESI-MS/MS)

Under positive ESI, the molecule is protonated to form


 at m/z 186.1125. The protonation occurs preferentially at the highly basic amide nitrogen or the ester carbonyl oxygen[1].
  • O-Acetyl Cleavage: Protonation at the ester oxygen weakens the C-O bond, driving a 6-membered transition state that expels neutral acetic acid (

    
    , 60.0211 Da). This yields a stable tetrahydropyridinium ion at m/z 126.0913[2].
    
  • N-Acetyl Cleavage: Protonation at the amide nitrogen facilitates the expulsion of neutral ketene (

    
    , 42.0106 Da) via a 4-membered transition state, yielding m/z 144.1019[3][4].
    
  • Sequential Cleavage: The loss of both neutral moieties leaves the core piperidine ring, which stabilizes as a

    
     ion at m/z 84.0808.
    

Fragmentation M [M+H]+ m/z 186.1125 F1 [M+H - CH3COOH]+ m/z 126.0913 (Loss of Acetic Acid) M->F1 -60.0211 Da O-Acetyl Cleavage F2 [M+H - CH2CO]+ m/z 144.1019 (Loss of Ketene) M->F2 -42.0106 Da N-Acetyl Cleavage F4 [CH3CO]+ m/z 43.0178 (Acetyl Cation) M->F4 Direct Cleavage F3 [C5H10N]+ m/z 84.0808 (Tetrahydropyridinium) F1->F3 -42.0106 Da Ketene Loss F2->F3 -60.0211 Da Acetic Acid Loss

ESI-MS/MS collision-induced dissociation (CID) pathways for protonated N,O-diacetyl-4-piperidinol.

Odd-Electron Dynamics (GC-EI-MS)

Electron ionization generates a radical cation at m/z 185. Because 70 eV imparts massive internal energy, the molecule undergoes rapid


-cleavage adjacent to the piperidine nitrogen[1]. The dominant feature in EI for acetates is the direct formation of the acetyl cation (

) at m/z 43, which almost universally forms the base peak (100% abundance).

Data Presentation

Table 1: GC-EI-MS Nominal Mass Fragmentation Summary
Nominal m/zRelative AbundanceIon TypeStructural Assignment
185< 5%

Molecular Ion (Radical Cation)
14215%

Loss of Acetyl radical (

)
12535%

Loss of Acetic Acid (

)
8240%

Core piperidine fragment
43100%

Acetyl Cation (Base Peak)
Table 2: LC-ESI-QTOF Exact Mass CID Fragmentation Summary
Exact m/zFormulaMass Defect / ErrorNeutral LossStructural Assignment
186.1125

< 2 ppmNonePrecursor Ion

144.1019

< 3 ppm-42.0106 DaLoss of Ketene (N-acetyl)
126.0913

< 3 ppm-60.0211 DaLoss of Acetic Acid (O-acetyl)
84.0808

< 3 ppm-102.0317 DaTetrahydropyridinium core
43.0178

< 4 ppmDirectAcetyl Cation

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols integrate mandatory system suitability checks (self-validation) prior to sample acquisition.

Protocol 1: GC-EI-MS Structural Profiling

1. System Suitability & Autotune:

  • Infuse Perfluorotributylamine (PFTBA) calibrant.

  • Validate that the tuning masses (m/z 69, 219, and 502) are within

    
     Da of theoretical values. Ensure the m/z 69 peak width is 
    
    
    
    Da at half-height to guarantee unit resolution. 2. Sample Preparation:
  • Dissolve N,O-diacetyl-4-piperidinol in GC-grade dichloromethane (DCM) to a final concentration of 1.0 mg/mL. 3. Chromatographic Separation:

  • Column: HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Injection: 1 µL injection volume, Split ratio 10:1, Inlet temperature 250°C.

  • Oven Program: Initial hold at 80°C for 1 min, ramp at 20°C/min to 280°C, final hold for 5 min. 4. Mass Spectrometry:

  • Source: Electron Ionization at 70 eV, Source temperature 230°C.

  • Acquisition: Full scan mode from m/z 40 to 400.

Protocol 2: LC-ESI-QTOF High-Resolution MS/MS

1. System Suitability & Mass Calibration:

  • Infuse Agilent ESI-L Low Concentration Tuning Mix (or equivalent).

  • Perform exact mass calibration. The system is validated only if the mass error for reference ions (m/z 118.0863 and 322.0481) is strictly

    
     ppm.
    2. Sample Preparation: 
    
  • Dilute the analyte to 10 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid to promote protonation. 3. Chromatographic Separation:

  • Column: C18 reversed-phase (100 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min. 4. Mass Spectrometry:

  • Source: Positive Electrospray Ionization (ESI+), Capillary voltage 3500 V, Drying gas 300°C at 10 L/min.

  • Acquisition: Auto MS/MS mode. Isolate the precursor m/z 186.1125 and apply a Collision Energy (CE) ramp of 15–30 eV using Nitrogen as the collision gas.

References

  • Bernier, U. R., et al. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. National Institutes of Health (PMC). Available at:[Link]

  • Somogyi, A., et al. Proton migration and its effect on the MS fragmentation of N-acetyl OMe proline. International Journal of Mass Spectrometry, ResearchGate. Available at: [Link]

  • Chhabra, P. S., et al. Clustering, methodology, and mechanistic insights into acetate chemical ionization using high-resolution time-of-flight mass spectrometry. Atmospheric Measurement Techniques (Copernicus). Available at:[Link]

  • Duffield, A. M., et al. Mass Spectrometry in Structural and Stereochemical Problems. LXXIV. A Study of the Fragmentation of N-Acylpyrrolidines. Journal of the American Chemical Society. Available at:[Link]

Sources

Reactivity Comparison Guide: 1-Acetylpiperidin-4-yl Acetate vs. 4-Acetoxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs) and complex alkaloid scaffolds, piperidine derivatives serve as ubiquitous building blocks. Two structurally related but chemically divergent intermediates are 1-acetylpiperidin-4-yl acetate and 4-acetoxypiperidine (also known as piperidin-4-yl acetate)[1]. While both share an identical carbon framework and an O-acetyl ester at the C4 position, the presence or absence of an N-acetyl protecting group fundamentally dictates their reactivity profiles. 4-Acetoxypiperidine acts as a versatile nucleophile, whereas 1-acetylpiperidin-4-yl acetate is an N-protected intermediate where reactivity is restricted to the O-acetyl ester.

Structural and Electronic Causality

The divergence in performance between these two compounds is rooted in their electronic landscapes:

  • 4-Acetoxypiperidine (Free Amine): This molecule features a secondary amine. The nitrogen atom possesses a localized, available lone pair, rendering it highly nucleophilic and moderately basic (pKa ≈ 10–11). It readily acts as an electron donor in SN2 displacements, acylations, and reductive aminations. However, the presence of the C4 O-acetyl ester necessitates careful pH control; highly basic conditions will trigger premature ester hydrolysis.

  • 1-Acetylpiperidin-4-yl Acetate (Amide + Ester): In this derivative, both the nitrogen and oxygen are acetylated[2]. The N-acetylation converts the secondary amine into a tertiary amide. Crucially, the nitrogen's lone pair is delocalized into the adjacent carbonyl

    
     antibonding orbital via amide resonance. This delocalization heavily depletes the nitrogen's electron density, rendering it non-nucleophilic and non-basic. Consequently, the molecule is completely inert to standard alkylating or acylating agents. The primary reactive site shifts entirely to the O-acetyl ester, which can be selectively manipulated[3].
    

Quantitative Reactivity Profile

Property4-Acetoxypiperidine1-Acetylpiperidin-4-yl Acetate
CAS Number 73775-92-5883733-99-1
Molecular Formula C7H13NO2C9H15NO3
Nitrogen State Free secondary amine (Nucleophilic)Tertiary amide (Inert, non-nucleophilic)
Approximate pKa ~10.5 (Conjugate acid)N/A (Non-basic)
Primary Synthetic Utility N-alkylation, N-acylation, Reductive aminationSelective O-deprotection, Transesterification
Base Stability Ester hydrolyzes in strong aqueous baseEster hydrolyzes; Amide remains intact

Experimental Methodologies: Self-Validating Protocols

To leverage these building blocks effectively, workflows must be designed with built-in validation steps to ensure chemoselectivity.

Protocol A: Chemoselective N-Alkylation of 4-Acetoxypiperidine
  • Objective: Functionalize the secondary amine with an alkyl halide while preserving the base-sensitive O-acetyl ester.

  • Causality: A mild, heterogeneous base (e.g., K2CO3) is utilized instead of strong aqueous bases (like NaOH). K2CO3 is sufficiently basic to scavenge the hydrohalic acid byproduct generated during alkylation but not nucleophilic enough to induce rapid saponification of the ester.

  • Step-by-Step Methodology:

    • Equilibration: Dissolve 4-acetoxypiperidine (1.0 eq) in anhydrous acetonitrile (0.2 M). Add anhydrous K2CO3 (2.0 eq) and stir at room temperature for 15 minutes.

    • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise. Heat the suspension to 60 °C.

    • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting mass (m/z 144 for [M+H]+) is fully consumed, replaced by the alkylated product mass.

    • Quench & Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Partition between ethyl acetate and water to remove residual water-soluble impurities.

    • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate to yield the N-alkylated product.

Protocol B: Selective O-Deprotection of 1-Acetylpiperidin-4-yl Acetate
  • Objective: Hydrolyze the O-acetyl ester to yield 1-acetylpiperidin-4-ol while leaving the N-acetyl amide intact.

  • Causality: Amides are significantly more robust against mild basic hydrolysis than esters due to their stronger resonance stabilization[3]. Using a mild hydroxide source in a mixed aqueous-organic solvent system allows for kinetic differentiation between the two carbonyl groups.

  • Step-by-Step Methodology:

    • Solvation: Dissolve 1-acetylpiperidin-4-yl acetate (1.0 eq) in a 3:1 mixture of THF and water (0.3 M).

    • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H2O, 1.2 eq) at 0 °C to suppress any potential amide cleavage.

    • Self-Validation (Monitoring): Stir for 2 hours at room temperature. TLC (using a potassium permanganate stain) should show the disappearance of the less polar starting material and the appearance of a more polar spot (the alcohol). LC-MS will confirm a mass shift of -42 Da (loss of the acetyl group).

    • Workup: Neutralize the reaction mixture with 1M HCl to pH 7. Extract extensively with dichloromethane (DCM).

    • Isolation: Dry the combined DCM extracts over MgSO4 and concentrate in vacuo to isolate 1-acetylpiperidin-4-ol.

Mechanistic and Workflow Visualizations

Reactivity Sub1 4-Acetoxypiperidine (Free Amine) N_Alk N-Alkylation / Reductive Amination (High Yield) Sub1->N_Alk Alkyl Halides N_Acyl N-Acylation (Rapid) Sub1->N_Acyl Acyl Chlorides O_Hydrol O-Ester Hydrolysis (Deprotection) Sub1->O_Hydrol Aqueous Base Sub2 1-Acetylpiperidin-4-yl acetate (Amide) No_Rxn No N-Reactivity (Inert Nitrogen) Sub2->No_Rxn Alkyl Halides Sub2->O_Hydrol Aqueous Base

Divergent reactivity pathways of 4-acetoxypiperidine and 1-acetylpiperidin-4-yl acetate.

Workflow Step1 Equilibration & Basification Step2 Electrophile Addition Step1->Step2 Step3 TLC/LC-MS Monitoring Step2->Step3 Step4 Aqueous Workup Step3->Step4 Step5 Product Isolation Step4->Step5

Standard self-validating workflow for N-alkylation of 4-acetoxypiperidine.

References

  • PubChem Compound Summary for CID 11252075, Piperidin-4-yl acetate. National Center for Biotechnology Information. [Link]

  • Greene's Protective Groups in Organic Synthesis (4th/5th Edition). Wuts, P. G. M., & Greene, T. W. John Wiley & Sons.[Link]

Sources

Validating Purity of 1-Acetylpiperidin-4-yl Acetate: A Comparative Guide to HPLC Detection Strategies

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Overcoming Optical Invisibility

1-Acetylpiperidin-4-yl acetate (CAS: 883733-99-1) is a critical, non-chromophoric intermediate frequently utilized in pharmaceutical synthesis. From an analytical perspective, validating its purity presents a distinct challenge. The molecule consists of a piperidine ring substituted with N-acetyl and O-acetate groups. Because it lacks a conjugated


-electron system or aromatic rings, it exhibits negligible UV absorbance above 220 nm.

Attempting to quantify this compound and its trace impurities using standard HPLC-UV at low wavelengths (e.g., 205–210 nm) is fundamentally flawed. Low-wavelength UV detection is highly susceptible to baseline drift during gradient elution and suffers from severe solvent interference, masking critical impurity peaks. To establish a self-validating, trustworthy analytical method, chromatographers must pivot to 1 like Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD)[1].

Mechanistic Comparison: ELSD vs. CAD

Both ELSD and CAD are evaporative aerosol detectors that differentiate the analyte from the mobile phase based on 1[1]. They share a common initial pathway:2 of the volatile mobile phase in a heated drift tube[2].

However, their detection mechanisms diverge, leading to significant differences in analytical performance:

  • ELSD (Evaporative Light Scattering Detector): Measures the light scattered by the dried aerosol particles. The magnitude of scattered light varies exponentially with particle size, causing the detector to1[1].

  • CAD (Charged Aerosol Detector): Utilizes a 3, transferring a predictable charge to the analyte particles[3]. This allows CAD to maintain a linear response over a wider dynamic range and 1[1].

G Eluent HPLC Column Eluent (Analyte + Mobile Phase) Nebulizer Nebulization (Aerosol Droplets) Eluent->Nebulizer N2 Gas DriftTube Evaporation (Drift Tube) (Volatile Solvent Removed) Nebulizer->DriftTube Heat Split Detection Mechanism DriftTube->Split Dried Particles ELSD ELSD Photodiode measures scattered light Split->ELSD CAD CAD Corona needle charges particles for electrometer Split->CAD ResponseELSD Non-linear Response (Drops < 50 nm) ELSD->ResponseELSD ResponseCAD Linear & Uniform Response (Detects down to 10 nm) CAD->ResponseCAD

Workflow comparison of ELSD and CAD mechanisms for non-chromophoric analytes.

Comparative Performance Data

When validating the purity of 1-acetylpiperidin-4-yl acetate, identifying impurities down to the 0.05% or 0.1% threshold is critical for mass balance calculations. Because ELSD and CAD responses are 4, they provide a more accurate representation of the true mass fraction of unknown impurities compared to UV[4].

Table 1: Detector Performance Matrix for Non-Chromophoric Analytes
FeatureLow-Wavelength UV (210 nm)ELSDCAD
Detection Mechanism Optical (Absorbance)Light ScatteringCorona Charge Transfer
Sensitivity (LOD) Poor (High background noise)Moderate (~10-50 ng)Excellent (~1-5 ng)
Dynamic Range Linear (but limited by solvent)~2 Orders of Magnitude~4 Orders of Magnitude
Gradient Stability Severe baseline driftStable baselineStable baseline
Response Uniformity Highly variableVariable (Particle size dependent)Highly uniform
Table 2: Experimental Purity Validation Data (1-Acetylpiperidin-4-yl Acetate)

(Data represents typical analytical outcomes based on a 1.0 mg/mL sample concentration)

MetricUV (210 nm)ELSDCAD
Main Peak S/N 45:1 (High baseline noise)350:1>1200:1
Impurities Detected (>0.05%) 1 (Masked by solvent peak)35
Calculated Purity (Area %) 99.8% (False high)98.5%98.1%
Limit of Quantitation (LOQ) > 5.0 µg/mL1.0 µg/mL0.1 µg/mL

Causality Note: The falsely high purity reported by UV detection occurs because several non-chromophoric synthetic byproducts fail to absorb at 210 nm. CAD reveals a lower, more accurate purity (98.1%) by uniformly detecting all non-volatile impurities regardless of their chemical structure.

Experimental Methodology: Self-Validating HPLC-CAD/ELSD Protocol

To ensure reproducibility and trustworthiness, the following step-by-step methodology is optimized for the volatility profile of 1-acetylpiperidin-4-yl acetate.

Critical Insight: Because aerosol detectors require volatile mobile phases, non-volatile buffers (e.g., phosphate) must be strictly avoided. Furthermore, to mitigate the known issue of 3, an inverse gradient (post-column addition) can be employed to maintain a constant organic composition entering the detector[3].

Step 1: Sample Preparation
  • Diluent Selection: Dissolve 1-acetylpiperidin-4-yl acetate in a highly volatile diluent (e.g., 50:50 Water:Acetonitrile) to prevent sample solvent interference during nebulization.

  • Concentration: Prepare a primary sample concentration of 1.0 mg/mL to ensure trace impurities (at 0.05% levels) fall within the detector's dynamic range.

Step 2: Chromatographic Conditions
  • Column: Use a standard C18 column (e.g., 100 x 4.6 mm, 3 µm) capable of retaining polar to mid-polar compounds.

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (Volatile additive).

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0–2 min: 5% B

    • 2–12 min: Linear ramp to 95% B

    • 12–15 min: Hold at 95% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

Step 3: Detector Optimization
  • ELSD Settings: Set the drift tube (evaporator) temperature to 40°C. Rationale: 1-Acetylpiperidin-4-yl acetate is semi-volatile. High evaporator temperatures (>50°C) risk evaporating the analyte alongside the mobile phase, drastically reducing the signal. Set the nebulizer gas (Nitrogen) flow to 1.5 SLM.

  • CAD Settings: Set the evaporation temperature to 35°C (Low-temperature mode) to maximize the recovery of the semi-volatile main peak. Set the data collection rate to 10 Hz with a 3.6-second filter to optimize the signal-to-noise ratio.

Conclusion

For the purity validation of 1-acetylpiperidin-4-yl acetate, traditional UV detection is inadequate due to the compound's lack of chromophores. While ELSD provides a viable universal detection alternative, CAD demonstrates superior performance. By leveraging a charge-transfer mechanism rather than light scattering, CAD delivers a broader dynamic range, higher sensitivity for nanoparticles, and a more uniform mass response. Implementing the optimized HPLC-CAD protocol ensures that trace non-chromophoric impurities are accurately quantified, providing a self-validating system for rigorous pharmaceutical quality control.

References

  • Thermo Fisher Scientific. "CAD vs ELSD: Which HPLC Detector Is Your Better Option?" 1

  • Quercus. "Benefits of ELSD Detectors in HPLC: Detect Virtually Everything." 2

  • Reach Separations. "A comparison of CAD and ELSD as non-UV detection techniques." 4

  • LCMS.cz. "Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection." 3

Sources

Safety Operating Guide

Authoritative Guide: Safe Disposal of 1-Acetylpiperidin-4-yl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directives

1-Acetylpiperidin-4-yl acetate (CAS: 10220-20-9) is a piperidine derivative commonly used as a pharmaceutical intermediate. While often classified as a stable organic solid or viscous liquid under standard conditions, it possesses functional groups (amide and ester) that dictate specific disposal pathways to prevent environmental contamination and hydrolysis byproducts.

Core Disposal Directive:

  • Primary Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Prohibited: Do NOT dispose of down laboratory drains or sanitary sewers. Hydrolysis can release piperidine derivatives and acetic acid, altering effluent pH and toxicity.

  • Waste Stream: Segregate as Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the physical state and hazard profile of the specific lot in your possession.

PropertySpecificationDisposal Implication
CAS Number 10220-20-9Unique identifier for waste manifesting.
Functional Groups Acetyl (Amide), Acetate (Ester)Susceptible to hydrolysis; incompatible with strong acids/bases.
Physical State Solid (typically) or Viscous LiquidRequires solid waste drums or secondary containment if liquid.
Reactivity Stable under normal conditionsIncompatible: Strong oxidizers, strong reducing agents.
Toxicity Profile Irritant (Skin/Eye/Respiratory)PPE Mandatory: Nitrile gloves, safety goggles, lab coat.
Flash Point >110°C (Predicted)Classify as "Combustible" rather than "Flammable" for segregation.

Critical Note: Always consult the specific Safety Data Sheet (SDS) from your vendor (e.g., Sigma-Aldrich, Enamine) as impurities or residual solvents can alter the hazard classification.

Operational Disposal Protocol

Phase 1: Waste Characterization & Segregation

The most common error in disposal is improper segregation, which leads to cross-reactivity risks in bulk waste drums.

Decision Logic:

  • Pure Substance: If disposing of expired or off-spec pure chemical, segregate into Solid Organic Waste .

  • Solution: If dissolved in a solvent (e.g., DMSO, Methanol, DCM), the solvent dictates the waste stream.

    • Methanol/Ethanol:Flammable Non-Halogenated .

    • DCM/Chloroform:Halogenated Organic .

Phase 2: Containerization[1]
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

    • Why? HDPE is resistant to amide/ester corrosion and physical impact.

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

  • Sealing: Parafilm is insufficient. Use screw caps with Teflon (PTFE) liners to prevent organic vapor leaching.

Phase 3: Labeling (RCRA Compliance)

Your label must be explicit to prevent downstream handling errors.

  • Chemical Name: Write "1-Acetylpiperidin-4-yl acetate" (No abbreviations like "ATS-2").

  • Constituents: If in solution, list all solvents and their approximate % (e.g., "1% Acetylpiperidin deriv. in 99% Methanol").

  • Hazard Checkbox: Mark "Irritant" and "Toxic" (if applicable based on concentration).

Visual Workflow: Waste Decision Tree

The following diagram outlines the logical flow for determining the correct waste stream for 1-Acetylpiperidin-4-yl acetate.

WasteSegregation Start Start: Disposal of 1-Acetylpiperidin-4-yl acetate StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Pure Substance) StateCheck->SolidPath Solid LiquidPath Liquid (Solution) StateCheck->LiquidPath Liquid StreamA Stream A: Solid Hazardous Waste (Incineration) SolidPath->StreamA SolventCheck Identify Solvent Base LiquidPath->SolventCheck Halogenated Solvent contains Halogens? (e.g., DCM, Chloroform) SolventCheck->Halogenated StreamB Stream B: Halogenated Organic Waste Halogenated->StreamB Yes StreamC Stream C: Non-Halogenated Organic Waste (Flammable) Halogenated->StreamC No (e.g., MeOH, DMSO)

Figure 1: Decision tree for segregating 1-Acetylpiperidin-4-yl acetate waste streams to ensure regulatory compliance.

Emergency Response: Spills & Exposure

In the event of a spill, immediate containment is necessary to prevent migration into floor drains.

Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE Up: Don nitrile gloves (double-glove recommended), lab coat, and safety goggles. If powder is aerosolized, use an N95 or P100 respirator.

  • Contain:

    • Solids: Gently sweep into a dustpan using a soft brush to minimize dust generation.

    • Liquids: Surround with absorbent pillows or vermiculite.

  • Decontaminate: Wash the surface with a soap and water solution.[1] Do not use bleach (sodium hypochlorite) immediately, as it may react with amine degradation products if hydrolysis has occurred.

  • Disposal: Place all cleanup materials (wipes, absorbents, gloves) into a separate hazardous waste bag/pail labeled "Debris contaminated with 1-Acetylpiperidin-4-yl acetate."

Scientific Rationale & Environmental Impact

Why Incineration?

1-Acetylpiperidin-4-yl acetate contains an ester linkage (


) and an amide linkage  (

).
  • Hydrolysis Risk: In aqueous environments (sewers), enzymes or pH changes can hydrolyze the ester to release acetic acid and 1-acetyl-4-hydroxypiperidine. Further degradation of the amide releases piperidine derivatives.

  • Ecotoxicity: Piperidine derivatives can be toxic to aquatic life. Incineration ensures complete thermal oxidation of the carbon-nitrogen skeleton into

    
    , 
    
    
    
    , and
    
    
    (scrubbed), eliminating biological availability [1].
Compatibility Matrix
Chemical ClassCompatibilityRationale
Water Caution Slow hydrolysis over time; do not store aqueous solutions long-term.
Strong Acids Incompatible Catalyzes rapid hydrolysis; exothermic.
Strong Oxidizers Incompatible Risk of fire/explosion (e.g., Nitric Acid, Peroxides).
Chlorinated Solvents Compatible Miscible, but requires "Halogenated" waste stream.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • PubChem. (2023). Compound Summary: 1-Acetylpiperidin-4-yl acetate (CAS 10220-20-9). National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 1-Acetylpiperidin-4-YL acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

1-Acetylpiperidin-4-yl acetate (CAS: 13931-74-3) is a functionalized piperidine derivative widely used as a scaffold in pharmaceutical synthesis. Unlike its parent compound, piperidine, which is highly flammable and corrosive, this acetylated derivative presents a modified hazard profile. The acetylation of the nitrogen reduces basicity, mitigating immediate caustic burns, but the molecule retains significant irritant properties and potential bioactivity common to pharmacophores.

The Safety Paradox: Researchers often underestimate this compound because it lacks the "skull and crossbones" acute toxicity of simpler amines. However, as an ester-amide, it poses risks of sensitization and hydrolysis-driven irritation (releasing acetic acid upon contact with mucosal moisture). This guide prioritizes preventing mucous membrane contact and long-term sensitization.

Hazard Profiling & Risk Assessment

Before selecting PPE, we must quantify the enemy. The following data is synthesized from GHS classifications and structure-activity relationship (SAR) analysis.

GHS Hazard Classification Table[8][9]
Hazard ClassCategoryCodeHazard StatementOperational Implication
Skin Irritation 2H315Causes skin irritationContact dermatitis risk; double gloving required.
Eye Irritation 2AH319Causes serious eye irritationCritical: Safety glasses are insufficient; goggles required.
STOT - SE 3H335May cause respiratory irritationInhalation of dust/aerosol triggers inflammation; fume hood mandatory.
Chemical Incompatibilities[1][2][3]
  • Strong Oxidizers: Risk of exothermic reaction.

  • Strong Acids/Bases: Will catalyze ester hydrolysis, releasing acetic acid and 1-acetyl-4-hydroxypiperidine, changing the chemical resistance requirements of your PPE mid-experiment.

Personal Protective Equipment (PPE) Protocol

This section moves beyond generic advice to specific material science compatibility.

Hand Protection: The Permeation Logic

The Challenge: Acetates (esters) are known to degrade nitrile rubber over time, causing swelling and breakthrough. However, high-molecular-weight solids like 1-Acetylpiperidin-4-yl acetate have slower permeation rates than solvents like ethyl acetate.

  • Primary Recommendation (Solid Handling): Nitrile (Minimum 5 mil / 0.12 mm) .

    • Why: Sufficient for incidental contact with solids.

  • Secondary Recommendation (Solution Handling): Double Gloving or Laminate .

    • Protocol: If dissolved in organic solvents (DCM, Ethyl Acetate), wear a Silver Shield (Laminate) under-glove with a Nitrile outer glove for dexterity.

    • Self-Validation Check: Inspect outer nitrile gloves every 15 minutes for "rippling" (a sign of ester-induced swelling).

Eye & Face Protection

The Standard: Chemical Splash Goggles (Indirect Vented) .

  • Why: The H319 classification implies that dust or concentrated vapors can cause severe conjunctivitis. Standard safety glasses allow vapors to bypass the lens via the sides.

  • Face Shield:[1][2] Required only if handling >100g in an open vessel or during high-shear mixing.

Respiratory Protection

Engineering Control First: All handling must occur inside a certified chemical fume hood (Face velocity: 80–100 fpm). Respirator Backup: If hood access is compromised or for spill cleanup:

  • Particulate: N95 or P100 (if solid).

  • Vapor: Organic Vapor (OV) cartridge (yellow band) is required if the substance is in solution or heated, as hydrolysis releases acetic acid vapors.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling 1-Acetylpiperidin-4-yl acetate State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Gloves_Solid Gloves: Single Nitrile (5 mil) Change every 60 mins Solid->Gloves_Solid Eyes Eye Protection: Chemical Splash Goggles Solid->Eyes Resp Respiratory: Fume Hood Required Solid->Resp Gloves_Liquid Solvent Type? Liquid->Gloves_Liquid Aggressive Aggressive (DCM, THF) Gloves_Liquid->Aggressive Mild Mild (Water, Ethanol) Gloves_Liquid->Mild Gloves_Laminate Gloves: Laminate Liner (Silver Shield) + Nitrile Outer Aggressive->Gloves_Laminate Gloves_Double Gloves: Double Nitrile Change immediately on splash Mild->Gloves_Double Gloves_Laminate->Eyes Gloves_Double->Eyes Eyes->Resp

Figure 1: PPE Selection Hierarchy based on physical state and solvent system.

Operational Workflow & Logistics

Receipt and Storage[11]
  • Inspection: Upon receipt, check the bottle seal. If a vinegar-like odor (acetic acid) is present before opening, the ester has hydrolyzed; the compound is degraded and the container is pressurized.

  • Storage: Store in a cool, dry place. Desiccators are recommended to prevent moisture-induced hydrolysis.

Weighing and Transfer Protocol
  • Preparation: Place the balance inside the fume hood. If the balance is external, use a "tarred transfer" method (weigh closed vial, remove sample in hood, re-weigh closed vial).

  • Static Control: Piperidine derivatives can be static-prone. Use an anti-static gun if the powder "flies."

  • Transfer: Use disposable spatulas. Do not use metal spatulas if the substance appears wet or acidic (corrosion risk).

Reaction Setup
  • Inert Atmosphere: While not strictly pyrophoric, running reactions under Nitrogen/Argon is standard Good Laboratory Practice (GLP) for this intermediate to prevent side-reactions with atmospheric moisture.

  • Temperature: Avoid heating above 150°C without a reflux condenser, as decomposition products may be toxic.

Emergency Response & Disposal

Spill Response Workflow

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area of personnel (10-foot radius).

  • PPE Up: Don Goggles, Double Nitrile Gloves, and N95 respirator.

  • Contain:

    • Solid: Cover with wet paper towels (to prevent dust) then sweep.

    • Liquid: Absorb with vermiculite or sand. Do not use cellulose/sawdust if mixed with strong oxidizers.

  • Clean: Wipe surface with 10% Sodium Carbonate solution (neutralizes any hydrolysis byproducts) followed by water.

Disposal (Cradle-to-Grave)

Do not pour down the drain. This compound is toxic to aquatic life (chronic effect of piperidines).

Waste StreamDescriptionProtocol
Solid Waste Contaminated gloves, paper towels, solid chemicalDouble-bag in clear polyethylene bags. Label "Hazardous Waste: Toxic/Irritant Solid."
Liquid Waste Reaction mixtures, mother liquorsSegregate into "Non-Halogenated Organic" solvent waste (unless halogenated solvents were used).
Aqueous Waste Quench water, wash layersAdjust pH to 7-9 before disposal into "Aqueous Hazardous Waste."
Disposal Logic Visualization

Disposal_Flow Waste Waste Generated Type Type? Waste->Type Solid Solid / Debris Type->Solid Liquid Liquid Waste Type->Liquid Bag Double Bag (Poly) Solid->Bag Solvent Solvent Based? Liquid->Solvent Tag_S Tag: Toxic Solid Bag->Tag_S Org Organic Stream Solvent->Org Yes Aq Aqueous Stream Solvent->Aq No Tag_L Tag: Chem Waste Org->Tag_L Neutralize Neutralize pH 7-9 Aq->Neutralize Neutralize->Tag_L

Figure 2: Waste segregation workflow to ensure environmental compliance.

References

  • Occupational Safety and Health Administration (OSHA) . (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • PubChem . (n.d.). Compound Summary: Piperidine Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.